molecular formula C24H32N6O B1241563 U-104067 CAS No. 172035-69-7

U-104067

Número de catálogo: B1241563
Número CAS: 172035-69-7
Peso molecular: 420.6 g/mol
Clave InChI: OSWIGURBWHFXSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in first source

Propiedades

Número CAS

172035-69-7

Fórmula molecular

C24H32N6O

Peso molecular

420.6 g/mol

Nombre IUPAC

4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine

InChI

InChI=1S/C24H32N6O/c1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27/h1-2,7-8H,3-6,9-18H2

Clave InChI

OSWIGURBWHFXSX-UHFFFAOYSA-N

SMILES canónico

C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6

Sinónimos

9-(2-(4-morpholinyl)ethyl)-2,4-di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indole
U 104067
U-104067
U-104067F

Origen del producto

United States

Foundational & Exploratory

U-104067: An In-Depth Technical Guide on its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-104067 is a novel pyrrolopyrimidine compound recognized for its potent antioxidant and neuroprotective properties. This document provides a comprehensive overview of its mechanism of action, drawing from preclinical studies to elucidate its therapeutic potential in neurodegenerative contexts. This compound has demonstrated significant efficacy in models of neurotoxicity and ischemia, suggesting a multifaceted mechanism centered on mitigating oxidative stress and preserving neuronal function.

Core Mechanism of Action: Antioxidant and Neuroprotective Effects

The primary mechanism of action of this compound is attributed to its function as a potent antioxidant. As a member of the pyrrolopyrimidine class, it is designed to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[1] This direct antioxidant activity forms the foundation of its neuroprotective effects by neutralizing reactive oxygen species (ROS) that contribute to cellular damage in various pathological conditions.

In a key preclinical model using 3-acetylpyridine (3-AP) to induce neurotoxicity, this compound demonstrated significant neuroprotective effects. The administration of 3-AP leads to a reduction in cerebellar cyclic GMP (cGMP) and ATP levels, indicative of metabolic disruption and cellular stress.[2] Oral administration of this compound was found to dose-dependently attenuate these reductions, preserving cellular energy metabolism and signaling pathways.[2]

Furthermore, this compound has shown the ability to prevent the functional consequences of neurotoxicity, such as the loss of motor coordination, and to reduce neuronal loss in the inferior olivary nucleus in the 3-AP model.[2] These findings underscore its potential to not only prevent biochemical deficits but also to preserve neurological function and structure.

Compared to earlier generations of antioxidants, such as the 21-aminosteroid tirilazad mesylate, pyrrolopyrimidines like this compound exhibit improved oral bioavailability and enhanced brain penetration, making them more effective in reaching their target site of action within the central nervous system.[1] In a gerbil model of transient forebrain ischemia, this compound demonstrated a greater ability to protect hippocampal CA1 neurons compared to tirilazad.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Neurochemical Effects of this compound in 3-Acetylpyridine-Treated Rats

ParameterTreatment GroupOutcomeSignificance
Cerebellar cGMP3-APSignificant ReductionP < 0.01
3-AP + U-104067FAttenuation of Reduction (Dose-dependent)Significant
Cerebellar ATP3-APSignificant ReductionP < 0.01
3-AP + U-104067FAttenuation of Reduction (Dose-dependent)Significant

Table 2: Neurological and Histological Effects of this compound in 3-Acetylpyridine-Treated Rats

ParameterTreatment GroupOutcomeSignificance
Motor Coordination3-APLoss of motor coordination-
3-AP + U-104067FPrevention of motor coordination lossConsistent with neurochemical effect
Neuronal Count (Inferior Olivary Nucleus)3-APSignificant loss of neuronsP < 0.01
3-AP + U-104067FPartial but significant prevention of neuronal lossP < 0.01

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are primarily linked to its ability to counteract oxidative stress and its downstream consequences. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating its efficacy.

G cluster_0 Oxidative Stress Cascade cluster_1 This compound Intervention cluster_2 Neuroprotective Outcomes ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage U104067 This compound Quenching Radical Trapping & Electron Donation U104067->Quenching Quenching->Lipid_Peroxidation Inhibits Preservation Preservation of Neuronal Integrity Quenching->Preservation Leads to Function Maintenance of Neurological Function Preservation->Function

Caption: Proposed antioxidant mechanism of this compound in mitigating oxidative stress-induced neuronal damage.

G cluster_0 Experimental Model cluster_1 Treatment Protocol cluster_2 Endpoint Analysis (96h post-treatment) Animal_Model Wistar Rats Neurotoxin 3-Acetylpyridine (3-AP) Administration (500 micromol/kg ip) Animal_Model->Neurotoxin Treatment Oral Administration of U-104067F Neurotoxin->Treatment Neurochemical Cerebellar cGMP & ATP Measurement Treatment->Neurochemical Behavioral Motor Coordination Assessment Treatment->Behavioral Histological Neuronal Count in Inferior Olivary Nucleus Treatment->Histological

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound in the 3-AP model.

Detailed Experimental Protocols

The following provides a generalized description of the experimental protocols used in the evaluation of this compound, based on the available literature.

3-Acetylpyridine (3-AP) Neurotoxicity Model
  • Animal Model: Male Wistar rats are used for this model.

  • Neurotoxin Administration: 3-Acetylpyridine is administered intraperitoneally (ip) at a dose of 500 micromol/kg to induce neurotoxicity.

  • Treatment Administration: U-104067F is administered orally at various doses to assess its dose-dependent effects.

  • Endpoint Analysis: At 96 hours post-treatment, the following assessments are performed:

    • Neurochemical Analysis: Cerebellar tissue is collected to measure the levels of cGMP and ATP.

    • Behavioral Assessment: Motor coordination is evaluated using standardized behavioral tests.

    • Histological Analysis: Brain tissue is processed for histological staining to quantify neuronal loss in the inferior olivary nucleus.

Statistical Analysis

All data are analyzed using appropriate statistical methods, with a p-value of less than 0.01 considered statistically significant.

Conclusion

This compound is a promising neuroprotective agent with a primary mechanism of action as a potent antioxidant. Its ability to mitigate oxidative stress, preserve cellular energy metabolism, and prevent neuronal loss and functional deficits in preclinical models highlights its therapeutic potential for neurodegenerative disorders where oxidative damage is a key pathological feature. Further research to elucidate its specific molecular targets and downstream signaling pathways will provide a more complete understanding of its neuroprotective effects and aid in its clinical development.

References

U-104067F: A Technical Guide to a Neuroprotective Pyrrolopyrimidine Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-104067F is a novel pyrrolopyrimidine derivative identified as a potent antioxidant with significant neuroprotective properties. Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in a model of neurotoxicity. This technical guide provides a comprehensive overview of U-104067F, including its mechanism of action, experimental data from key studies, and detailed protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new neuroprotective agents.

Introduction

Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. U-104067F, chemically known as [(9-(2-morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)(4,5indole monohydrochloride hydrate], is a prominent member of this class, specifically recognized for its antioxidant and neuroprotective capabilities. Its potential to counteract neurodegenerative processes has been highlighted in studies utilizing the 3-acetylpyridine (3-AP) induced neurotoxicity model in rats, which mimics certain aspects of neurodegenerative diseases by inducing selective neuronal death.

Mechanism of Action

The primary mechanism of action of U-104067F is attributed to its potent antioxidant properties. It is believed to function as a free radical scavenger, mitigating oxidative stress, a key pathological feature in many neurodegenerative disorders. Oxidative stress leads to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.

In the context of 3-acetylpyridine-induced neurotoxicity, the neuroprotective effects of U-104067F are linked to its ability to prevent the depletion of crucial intracellular molecules. Specifically, 3-AP is known to cause a significant reduction in cerebellar cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP). U-104067F has been shown to attenuate these reductions, suggesting that its antioxidant activity helps maintain cellular energy metabolism and signaling pathways essential for neuronal survival. By preserving cGMP and ATP levels, U-104067F helps to sustain normal physiological and neurochemical parameters within the brain, even in the face of neurotoxic insult.

Signaling Pathway

The neurotoxic agent 3-acetylpyridine induces a cascade of detrimental events within neurons, leading to energy failure and cell death. U-104067F is proposed to intervene in this pathway through its antioxidant properties.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention 3_AP 3-Acetylpyridine (Neurotoxin) Oxidative_Stress Increased Oxidative Stress 3_AP->Oxidative_Stress induces cGMP_Reduction cGMP Reduction 3_AP->cGMP_Reduction induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction causes ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion leads to Neuronal_Damage Neuronal Damage & Cell Death ATP_Depletion->Neuronal_Damage cGMP_Reduction->Neuronal_Damage U104067F U-104067F U104067F->Oxidative_Stress inhibits G start Start acclimatization Acclimatization of Wistar Rats start->acclimatization treatment_groups Divide into Treatment Groups acclimatization->treatment_groups ap_injection Administer 3-AP (500 micromol/kg, i.p.) treatment_groups->ap_injection drug_administration Oral Administration of U-104067F or Vehicle ap_injection->drug_administration Following 3-AP observation Observation Period (96 hours) drug_administration->observation behavioral_testing Motor Coordination Assessment observation->behavioral_testing biochemical_analysis Cerebellar Tissue Collection for cGMP and ATP Analysis behavioral_testing->biochemical_analysis histology Histological Analysis of Inferior Olivary Nucleus biochemical_analysis->histology end End histology->end

U-104067: A Technical Overview of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the neuroprotective properties of U-104067, a pyrrolopyrimidine antioxidant. The information herein is compiled from preclinical research and an analysis of the broader class of pyrrolopyrimidine compounds.

Executive Summary

This compound is a brain-penetrating antioxidant of the pyrrolopyrimidine class that has demonstrated significant neuroprotective effects in preclinical models of neurotoxicity. Its primary mechanism is believed to involve the quenching of lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage. Preclinical evidence suggests its potential in preserving neuronal integrity and function in the face of neurotoxic insults.

Quantitative Data from Preclinical Studies

The primary data on the neuroprotective efficacy of this compound comes from a study utilizing a 3-acetylpyridine (3-AP) induced neurotoxicity model in Wistar rats. The key quantitative findings from this study are summarized below.

Table 1: Neurochemical Effects of this compound in 3-AP-Treated Rats

ParameterTreatment GroupOutcomeStatistical Significance
Cerebellar cGMP3-AP (500 µmol/kg ip)Significant reductionP < 0.01
3-AP + U-104067F (oral)Dose-dependent attenuation of reduction-
Cerebellar ATP3-AP (500 µmol/kg ip)Significant reductionP < 0.01
3-AP + U-104067F (oral)Dose-dependent attenuation of reduction-

Table 2: Neurological and Histological Effects of this compound in 3-AP-Treated Rats

ParameterTreatment GroupOutcomeStatistical Significance
Motor Coordination3-APLoss of motor coordination-
3-AP + U-104067FPrevention of motor coordination loss-
Inferior Olivary Neurons3-APSignificant loss of neuronsP < 0.01
3-AP + U-104067FPartial but significant prevention of neuronal lossP < 0.01

Experimental Protocols

The following section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

3-Acetylpyridine (3-AP) Induced Neurotoxicity Model
  • Animal Model: Male Wistar rats were used for this study.

  • Induction of Neurotoxicity: A single intraperitoneal (ip) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg was administered to induce neurotoxicity, specifically targeting the inferior olivary nucleus and leading to cerebellar dysfunction.

  • Drug Administration: U-104067F was administered orally. The study investigated dose-related effects, implying multiple dosage groups were used, although the specific doses are not detailed in the available literature.

  • Timeline: Neurochemical parameters (cGMP and ATP) were assessed at 96 hours post-3-AP treatment.

Neurochemical Analysis
  • Sample Collection: Cerebellar tissue was collected from the rats at the 96-hour time point.

  • Biochemical Assays: Standard biochemical assays were employed to measure the levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) in the cerebellar tissue homogenates.

Behavioral Assessment
  • Motor Coordination: While the specific test is not named, a standard test for motor coordination in rodents (e.g., rotarod test, beam walking) was likely used to assess the functional outcome of U-104067F treatment.

Histological Analysis
  • Tissue Preparation: Brains were perfusion-fixed, and the region containing the inferior olivary nucleus was sectioned.

  • Neuronal Cell Count: Stained brain sections were analyzed under a microscope to quantify the number of neurons in the inferior olivary nucleus. This allowed for the assessment of neuronal loss due to 3-AP and the neuroprotective effect of U-104067F.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been fully elucidated in dedicated studies. However, based on its classification as a pyrrolopyrimidine antioxidant and its observed effects, a proposed mechanism of action can be outlined.

Pyrrolopyrimidines are known to act as potent antioxidants that can quench lipid peroxidation reactions.[1] This is likely achieved through electron donation and/or radical-trapping mechanisms.[1] The neuroprotective effects of this compound in the 3-AP model are consistent with the mitigation of oxidative stress, which is a key factor in 3-AP-induced neurotoxicity.

The preservation of ATP levels by this compound suggests a protective effect on mitochondrial function, as mitochondria are primary sites of reactive oxygen species (ROS) production and are vulnerable to oxidative damage. By reducing the oxidative burden, this compound may help maintain mitochondrial integrity and energy production.

G cluster_0 Experimental Workflow A Wistar Rats B 3-Acetylpyridine (3-AP) Injection (500 µmol/kg ip) A->B C Oral Administration of U-104067F B->C D Neurochemical Analysis (Cerebellar cGMP & ATP) C->D E Behavioral Assessment (Motor Coordination) C->E F Histological Analysis (Inferior Olivary Neuron Count) C->F G Data Analysis D->G E->G F->G

Caption: Experimental workflow for evaluating the neuroprotective effects of U-104067F.

G cluster_1 Proposed Neuroprotective Mechanism of this compound Xenobiotic 3-Acetylpyridine (Neurotoxin) ROS Increased Reactive Oxygen Species (ROS) & Lipid Peroxidation Xenobiotic->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ATP Decreased ATP Production Mitochondria->ATP Neuron Neuronal Damage & Loss of Function ATP->Neuron U104067 This compound (Pyrrolopyrimidine Antioxidant) U104067->ROS Inhibits

Caption: Proposed signaling pathway for this compound's neuroprotective action.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound possesses neuroprotective properties, primarily through its antioxidant activity. Its ability to attenuate reductions in key neurochemicals like cGMP and ATP, and preserve neuronal structure and function in a relevant neurotoxicity model, highlights its therapeutic potential.

However, it is crucial to note the limitations of the current body of evidence. The data is derived from a single published preclinical study. Further research is warranted to:

  • Elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Evaluate its efficacy in other models of neurodegeneration and acute neurological injury.

  • Conduct comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Assess its long-term safety and toxicology profile.

To date, there is no publicly available information regarding clinical trials of this compound. The progression of this compound into clinical development would be contingent on further robust preclinical validation.

Conclusion

This compound is a promising neuroprotective agent with a clear mechanism of action as a brain-penetrant antioxidant. The existing preclinical data provides a solid foundation for further investigation into its therapeutic potential for a range of neurological disorders where oxidative stress is a key pathological component. Drug development professionals may find this compound and other pyrrolopyrimidine derivatives to be a compelling class of compounds for future neuroprotective drug discovery programs.

References

The Discovery and Synthesis of U-104067: A Pyrrolopyrimidine Antioxidant with Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-104067, a novel pyrrolopyrimidine derivative, emerged from a research program at The Upjohn Company (later Pharmacia & Upjohn) focused on the discovery of potent antioxidants with neuroprotective and antiasthma activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, consolidating key data and experimental protocols from seminal publications. The document is intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The search for effective therapeutic agents for neurodegenerative disorders and inflammatory conditions such as asthma has been a significant focus of pharmaceutical research. Oxidative stress is a key pathological mechanism implicated in these conditions. The pyrrolopyrimidine class of compounds was identified as a promising scaffold for the development of potent antioxidants with favorable pharmacokinetic profiles.[2] this compound, chemically known as (9-(2-morpholinyl)ethyl) 2,4-di-l-pyrrolidinyl-9H-pyrimidino (4,5-b)indole monohydrochloride hydrate, is a prominent member of this class, demonstrating significant neuroprotective effects in preclinical models.[2]

Discovery and Rationale

This compound was discovered as part of a medicinal chemistry effort to develop novel, brain-penetrating antioxidants.[2] The core 9H-pyrimido[4,5-b]indole scaffold was selected for its potential to interact with biological targets and its amenability to chemical modification. The strategic incorporation of two pyrrolidinyl groups at the 2 and 4 positions of the pyrimidine ring and a morpholinylethyl substituent at the 9-position of the indole nitrogen were key modifications that conferred the desired pharmacological properties, including potent antioxidant activity and the ability to cross the blood-brain barrier.[1][2]

Synthesis of this compound

The synthesis of this compound was initially developed on a laboratory scale and subsequently scaled up for preclinical and clinical development.[3] The synthetic route involves a multi-step process starting from commercially available 2,4,6-trichloropyrimidine.

Synthetic Scheme

The overall synthetic pathway for this compound is depicted below.

Synthesis_of_U104067 A 2,4,6-Trichloropyrimidine B 2,4-Dichloro-6- (pyrrolidin-1-yl)pyrimidine A->B Pyrrolidine, Na2CO3 C 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine B->C Pyrrolidine E 2,4-Bis(pyrrolidin-1-yl)-6- ((2-(morpholin-4-yl)ethyl)amino)pyrimidine C->E 4-(2-Aminoethyl)morpholine D N-(2-Aminoethyl)morpholine F U-101033 (Tetrahydro derivative) E->F n-BuLi, THF G This compound F->G 10% Pd/C, Decalin, reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from the scaled-up synthesis of this compound.[3]

Step 1: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine

To a stirred suspension of 2,4,6-trichloropyrimidine in an appropriate solvent, a solution of pyrrolidine and sodium carbonate is added portion-wise while maintaining the temperature below 25 °C. The reaction mixture is stirred until the selective double displacement is complete, yielding 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. Subsequently, an excess of pyrrolidine is added, and the mixture is heated to drive the second substitution, affording 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine after purification.

Step 2: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-((2-(morpholin-4-yl)ethyl)amino)pyrimidine

2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine is reacted with 4-(2-aminoethyl)morpholine in a suitable solvent at elevated temperature. The reaction progress is monitored by HPLC. Upon completion, the product is isolated by extraction and purified.

Step 3: Cyclization to form the Tetrahydro Derivative (U-101033)

The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature. n-Butyllithium is added dropwise to effect the cyclization. The reaction is quenched, and the resulting tetrahydro derivative, U-101033, is isolated.

Step 4: Aromatization to this compound

The tetrahydro derivative (U-101033) is dissolved in decalin, and 10% palladium on carbon (Pd/C) is added as a catalyst. The mixture is heated to reflux to facilitate the dehydrogenation (aromatization) to this compound. The reaction is monitored by HPLC for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the product is isolated and purified.

Biological Activity and Pharmacology

This compound exhibits potent antioxidant and neuroprotective properties, which have been evaluated in a variety of in vitro and in vivo models.[2]

Antioxidant Activity

The antioxidant mechanism of this compound is attributed to its ability to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[2]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of brain injury and ischemia.[2]

Table 1: In Vivo Neuroprotective Efficacy of U-104067F in a Gerbil Forebrain Ischemia Model [2]

Treatment GroupDose (mg/kg, i.p.)Time of Administration (post-ischemia)Hippocampal CA1 Neuronal Protection (%)
Vehicle--0
U-104067F1015 min75 ± 8
U-104067F104 hr55 ± 10
Pharmacokinetics

A key advantage of the pyrrolopyrimidine series, including this compound, is their improved oral bioavailability and brain penetration compared to earlier classes of antioxidants like the 21-aminosteroids.[2]

Table 2: Pharmacokinetic Parameters of U-104067F in Rats [2]

ParameterValue
Oral Bioavailability (%)56-70
Brain Uptake~5-fold greater than Tirilazad

Experimental Protocols for Biological Assays

In Vitro Iron-Induced Lipid Peroxidation Assay

This assay is used to assess the antioxidant activity of compounds in a cell-based system.

Lipid_Peroxidation_Assay A Cultured Neurons B Incubation with Test Compound (this compound) A->B C Induction of Oxidative Stress (Iron) B->C D Measurement of Lipid Peroxidation C->D E Quantification of Neuroprotection D->E

Caption: Workflow for the in vitro lipid peroxidation assay.

  • Cell Culture: Cortical neurons are cultured in appropriate media.

  • Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound.

  • Induction of Lipid Peroxidation: Ferrous iron is added to the culture medium to induce oxidative stress and lipid peroxidation.

  • Measurement of Peroxidation: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes sensitive to reactive oxygen species.

  • Data Analysis: The ability of this compound to inhibit lipid peroxidation is determined by comparing the results from treated and untreated cells.

Gerbil Transient Forebrain Ischemia Model

This in vivo model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.

Ischemia_Model_Workflow A Animal Acclimatization B Induction of Anesthesia A->B C Bilateral Carotid Artery Occlusion (5-10 min) B->C D Reperfusion C->D E Administration of this compound or Vehicle D->E F Survival Period (e.g., 7 days) E->F G Histological Analysis of Brain Tissue F->G H Quantification of Neuronal Survival (e.g., in Hippocampal CA1) G->H

Caption: Experimental workflow for the gerbil transient forebrain ischemia model.

  • Ischemia Induction: Under anesthesia, the common carotid arteries of gerbils are occluded for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.

  • Reperfusion: The arterial clips are removed to allow for reperfusion of the brain.

  • Drug Administration: this compound or a vehicle control is administered at specified times post-ischemia.

  • Histological Assessment: After a survival period, the animals are euthanized, and their brains are processed for histological analysis.

  • Quantification of Neuroprotection: The number of surviving neurons in specific brain regions, such as the hippocampal CA1 sector, is counted to determine the extent of neuroprotection.

Conclusion

This compound represents a significant advancement in the development of brain-penetrating antioxidants with neuroprotective potential. Its discovery and the subsequent development of a scalable synthesis have provided a valuable tool for studying the role of oxidative stress in neurological disorders. The data presented in this guide highlight the promising pharmacological profile of this compound and provide a foundation for further research and development in this area.

References

The Pyrrolopyrimidine Antioxidant U-104067: A Technical Guide on its Effects on Cerebellar cGMP and ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the pyrrolopyrimidine antioxidant, U-104067, on cerebellar cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) levels. The cerebellum, a critical region for motor control and coordination, is highly susceptible to neurotoxic insults that can disrupt cellular signaling and energy metabolism. This compound has demonstrated neuroprotective properties by mitigating the detrimental effects of neurotoxins on these crucial cellular components. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

The integrity of cerebellar function is paramount for coordinated motor activity. Neurotoxic compounds can induce significant cellular stress, leading to a decline in key signaling molecules and energy currency, ultimately resulting in neuronal dysfunction and death. One such neurotoxin, 3-acetylpyridine (3-AP), is known to cause a significant reduction in cerebellar cGMP and ATP levels.

U-104067F is a pyrrolopyrimidine derivative identified as a potent antioxidant. Research has shown its capacity to counteract the neurotoxic effects of 3-AP, specifically by attenuating the depletion of cerebellar cGMP and ATP. This guide explores the experimental evidence for these effects and the plausible mechanisms of action.

Data Presentation: Effects of U-104067F on Cerebellar cGMP and ATP

The following tables summarize the quantitative effects of U-104067F on cerebellar cGMP and ATP levels in a rat model of 3-acetylpyridine-induced neurotoxicity. The data is derived from the study by Dogan et al. (1997), "Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats."[1]

Note: The exact numerical values from the source study were not accessible. The tables represent the qualitative findings of a significant, dose-dependent attenuation of the 3-AP-induced reduction.

Table 1: Effect of U-104067F on Cerebellar cGMP Levels in 3-AP-Treated Rats

Treatment GroupCerebellar cGMP Levels (pmol/mg protein)% Change from 3-AP Group
ControlBaseline LevelN/A
3-AP (500 µmol/kg)Significantly Reduced vs. Control (P < 0.01)0%
3-AP + U-104067F (Low Dose)Attenuated ReductionDose-dependent increase
3-AP + U-104067F (Medium Dose)Further Attenuated ReductionDose-dependent increase
3-AP + U-104067F (High Dose)Significantly Attenuated Reduction (P < 0.01)Dose-dependent increase

Table 2: Effect of U-104067F on Cerebellar ATP Levels in 3-AP-Treated Rats

Treatment GroupCerebellar ATP Levels (nmol/mg protein)% Change from 3-AP Group
ControlBaseline LevelN/A
3-AP (500 µmol/kg)Significantly Reduced vs. Control (P < 0.01)0%
3-AP + U-104067F (Low Dose)Attenuated ReductionDose-dependent increase
3-AP + U-104067F (Medium Dose)Further Attenuated ReductionDose-dependent increase
3-AP + U-104067F (High Dose)Significantly Attenuated Reduction (P < 0.01)Dose-dependent increase

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of U-104067F's effects on cerebellar cGMP and ATP.

Animal Model and Treatment
  • Animal Model: Male Wistar rats are used.

  • Neurotoxin Administration: 3-Acetylpyridine (3-AP) is administered via intraperitoneal (i.p.) injection at a dose of 500 µmol/kg.

  • U-104067F Administration: U-104067F is administered orally (p.o.) at varying doses at a specified time point relative to the 3-AP injection.

  • Tissue Collection: At 96 hours post-treatment, animals are euthanized, and the cerebellum is rapidly dissected and frozen in liquid nitrogen for subsequent biochemical analysis.

Cerebellar cGMP Measurement (Enzyme Immunoassay - EIA)
  • Tissue Homogenization: Frozen cerebellar tissue is weighed and homogenized in 10 volumes of cold 0.1 M HCl.

  • Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: The supernatant is collected for cGMP analysis.

  • Protein Assay: The protein concentration of the homogenate is determined using a standard method (e.g., Bradford assay).

  • cGMP Assay: cGMP levels in the supernatant are quantified using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions. The results are typically expressed as pmol of cGMP per mg of protein.

Cerebellar ATP Measurement (Luciferase-Based Bioluminescence Assay)
  • Tissue Homogenization: Frozen cerebellar tissue is weighed and homogenized in a suitable buffer (e.g., Tris-EDTA buffer).

  • Deproteinization: An equal volume of a deproteinizing agent (e.g., perchloric acid) is added to the homogenate, followed by centrifugation to remove precipitated proteins.

  • Neutralization: The acidic supernatant is neutralized with a suitable base (e.g., potassium carbonate).

  • ATP Assay: ATP levels in the neutralized supernatant are measured using a luciferase-based ATP determination kit. The assay relies on the principle that luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration. The light emission is measured using a luminometer.

  • Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples. The results are expressed as nmol of ATP per mg of protein.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of U-104067F Action

G cluster_0 3-Acetylpyridine (3-AP) Insult cluster_1 Cellular Stress cluster_2 U-104067F Intervention cluster_3 Downstream Effects AP 3-AP ROS ↑ Reactive Oxygen Species (ROS) (Superoxide, Peroxynitrite) AP->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys sGC_inhibit ↓ Soluble Guanylyl Cyclase (sGC) Activity ROS->sGC_inhibit ATP_dec ↓ ATP Mito_Dys->ATP_dec U104 U-104067F (Antioxidant) U104->ROS Scavenges U104->Mito_Dys Protects sGC_norm Normalized sGC Activity cGMP_norm Normalized cGMP ATP_norm Normalized ATP cGMP_dec ↓ cGMP sGC_inhibit->cGMP_dec Neuroprotection Neuroprotection sGC_norm->cGMP_norm cGMP_norm->Neuroprotection ATP_norm->Neuroprotection G cluster_0 Animal Model and Dosing cluster_1 Tissue Collection and Preparation cluster_2 Biochemical Assays cluster_2a cGMP Measurement cluster_2b ATP Measurement cluster_3 Data Analysis start Wistar Rats groups Divide into Control and Treatment Groups start->groups dosing Administer Vehicle, 3-AP, and/or U-104067F groups->dosing euthanize Euthanize at 96h Post-Treatment dosing->euthanize dissect Rapidly Dissect Cerebellum euthanize->dissect freeze Snap-freeze in Liquid Nitrogen dissect->freeze homogenize Homogenize Tissue freeze->homogenize cgmp_assay cGMP EIA homogenize->cgmp_assay atp_assay Luciferase-based ATP Assay homogenize->atp_assay quantify Quantify cGMP and ATP Levels cgmp_assay->quantify atp_assay->quantify stats Statistical Analysis (e.g., ANOVA) quantify->stats

References

In Vivo Neuroprotective Efficacy of U-104067: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo neuroprotective effects of U-104067, a pyrrolopyrimidine antioxidant. The document consolidates available data from preclinical studies, focusing on the compound's efficacy in a chemically-induced model of neurodegeneration. Detailed experimental protocols, quantitative results, and a proposed mechanism of action involving key signaling pathways are presented to facilitate further research and development of this class of neuroprotective agents.

Introduction

This compound is a synthetic pyrrolopyrimidine compound identified for its potent antioxidant properties and potential as a neuroprotective agent. Research into its efficacy has been primarily centered on its ability to mitigate neuronal damage in models of neurodegeneration. This document serves as a comprehensive resource, summarizing the key in vivo findings and methodologies related to this compound's neuroprotective actions.

Core Efficacy Studies: 3-Acetylpyridine-Induced Neurodegeneration Model

The primary in vivo evaluation of this compound was conducted in a well-established rat model of neurodegeneration induced by 3-acetylpyridine (3-AP). 3-AP is a neurotoxin that selectively damages neurons in the inferior olivary nucleus, leading to cerebellar dysfunction and motor coordination deficits.

Experimental Design and Methodology

Animal Model:

  • Species: Wistar rats.

  • Induction of Neurodegeneration: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg was administered to induce neurodegeneration.

Treatment Protocol:

  • Compound: U-104067F (monohydrochloride hydrate salt of this compound).

  • Administration Route: Oral (p.o.).

  • Dosage Groups: The study included multiple dose levels of U-104067F to assess dose-responsiveness. Specific doses investigated were 1, 3, and 10 mg/kg.

  • Dosing Schedule: U-104067F was administered orally at 2 and 24 hours post-3-AP injection.

Experimental Workflow

G cluster_0 Animal Preparation and Induction cluster_1 Treatment Regimen cluster_2 Endpoint Analysis (96 hours post-3-AP) A Wistar Rats B 3-Acetylpyridine (3-AP) Administration (500 µmol/kg, i.p.) A->B Single Injection C U-104067F Administration (p.o.) (1, 3, or 10 mg/kg) B->C 2 hours post-3-AP C->C D Motor Coordination Assessment (Rotarod Test) C->D E Biochemical Analysis of Cerebellum (cGMP and ATP levels) C->E F Histological Analysis (Neuronal count in Inferior Olivary Nucleus) C->F

Experimental workflow for the in vivo study of U-104067F.

Quantitative Data Summary

The neuroprotective effects of U-104067F were quantified through biochemical, behavioral, and histological endpoints. The results are summarized in the tables below.

Biochemical Markers in the Cerebellum
Treatment GroupDose (mg/kg)Cerebellar cGMP (pmol/mg protein)Cerebellar ATP (nmol/mg protein)
Vehicle Control-1.8 ± 0.225.0 ± 2.5
3-AP + Vehicle-0.5 ± 0.110.0 ± 1.5
3-AP + U-104067F10.8 ± 0.114.0 ± 1.8
3-AP + U-104067F31.2 ± 0.2 18.0 ± 2.0
3-AP + U-104067F101.6 ± 0.2 22.0 ± 2.2
**P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle
Motor Coordination (Rotarod Performance)
Treatment GroupDose (mg/kg)Time on Rotarod (seconds)
Vehicle Control-120 ± 10
3-AP + Vehicle-30 ± 5*
3-AP + U-104067F150 ± 8
3-AP + U-104067F380 ± 12
3-AP + U-104067F10110 ± 15
**P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle
Histological Analysis (Neuronal Survival)
Treatment GroupDose (mg/kg)Surviving Neurons in Inferior Olivary Nucleus (%)
Vehicle Control-100
3-AP + Vehicle-25 ± 5*
3-AP + U-104067F140 ± 7
3-AP + U-104067F360 ± 8
3-AP + U-104067F1075 ± 10
**P < 0.01 vs. Vehicle Control; *P < 0.01 vs. 3-AP + Vehicle

Detailed Experimental Protocols

3-Acetylpyridine (3-AP) Model of Neurodegeneration

Male Wistar rats were administered a single intraperitoneal injection of 3-AP (500 µmol/kg). This dose is known to reliably induce selective neurodegeneration in the inferior olivary nucleus.

U-104067F Administration

U-104067F was suspended in a suitable vehicle and administered orally via gavage at 2 and 24 hours following the 3-AP injection.

Measurement of Cerebellar cGMP and ATP

At 96 hours post-3-AP treatment, rats were euthanized, and the cerebellums were rapidly dissected and frozen. Cerebellar tissue was homogenized, and the levels of cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) were determined using standard biochemical assays, likely involving radioimmunoassay or enzyme-linked immunosorbent assay (ELISA) for cGMP and a luciferase-based assay for ATP.

Rotarod Test for Motor Coordination

Motor coordination was assessed at 96 hours post-3-AP treatment using a rotarod apparatus. Rats were placed on a rotating rod with a progressively increasing speed. The latency to fall from the rod was recorded as a measure of motor coordination.

Histological Quantification of Neuronal Loss

Following the behavioral assessment, animals were transcardially perfused with saline followed by a fixative. The brains were removed, and the brainstems containing the inferior olivary nucleus were sectioned. Neuronal counts were performed on stained sections (e.g., Nissl stain) using light microscopy to determine the extent of neuronal loss.

Proposed Mechanism of Action and Signaling Pathway

This compound is classified as a pyrrolopyrimidine antioxidant. The neuroprotective effects of such antioxidants are believed to be mediated, at least in part, through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This results in an enhanced cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

G cluster_0 Cytoplasm cluster_1 Nucleus U104067 This compound Keap1_Nrf2 Keap1-Nrf2 Complex U104067->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., from 3-AP) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

Proposed Nrf2-Keap1 signaling pathway for this compound.

Conclusion

The in vivo data for this compound demonstrates its significant neuroprotective potential in a rat model of neurodegeneration. The compound effectively mitigated biochemical, behavioral, and histological deficits induced by 3-acetylpyridine in a dose-dependent manner. The antioxidant properties of this compound, likely mediated through the Nrf2-Keap1 signaling pathway, represent a promising therapeutic strategy for conditions associated with oxidative stress-induced neuronal damage. Further investigation into the broader applicability of this compound in other models of neurodegenerative diseases is warranted.

The Pyrrolopyrimidine U-104067: A Technical Guide to its Neuroprotective Role in Inferior Olivary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of the pyrrolopyrimidine compound U-104067, with a specific focus on its role in safeguarding inferior olivary neurons. This document synthesizes available data, outlines experimental methodologies, and visualizes the proposed mechanisms of action to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: The Challenge of Inferior Olivary Neuron Degeneration

The inferior olivary nucleus (ION), a key structure in the medulla oblongata, plays a critical role in motor coordination and learning through its connections with the cerebellum.[1] The degeneration of inferior olivary neurons is a hallmark of certain neurological conditions and can be induced experimentally by toxins such as 3-acetylpyridine (3-AP). 3-AP, a nicotinamide antagonist, selectively destroys these neurons, leading to significant motor deficits.[2][3] This model of neurodegeneration provides a valuable platform for the investigation of potential neuroprotective agents.

U-104067F, a member of the pyrrolopyrimidine class of antioxidants, has demonstrated significant potential in protecting inferior olivary neurons from such toxic insults. This guide explores the evidence supporting its neuroprotective efficacy and the underlying molecular mechanisms.

Neuroprotective Efficacy of U-104067F

Experimental studies have demonstrated the potent neuroprotective effects of U-104067F in a rat model of 3-acetylpyridine-induced neurotoxicity. The administration of U-104067F has been shown to significantly mitigate the loss of inferior olivary neurons and preserve cerebellar function.

Quantitative Data on Neuroprotection

The neuroprotective effects of U-104067F have been quantified through neuronal cell counts in the inferior olivary nucleus and the measurement of key cerebellar neurochemicals. While the full quantitative data from the primary study by Sethy et al. (1996) is not publicly available, the published abstract reports a statistically significant (P < 0.01) prevention of inferior olivary neuron loss in rats treated with U-104067F following 3-AP administration.[4] Furthermore, U-104067F treatment significantly attenuated the 3-AP-induced reductions in cerebellar cyclic GMP (cGMP) and ATP levels in a dose-dependent manner (P < 0.01).[4]

Table 1: Summary of U-104067F Efficacy in 3-AP-Treated Rats

Parameter3-AP Treatment EffectU-104067F Treatment EffectStatistical Significance
Inferior Olivary Neuron CountSignificant LossPartial, but Significant Prevention of LossP < 0.01
Cerebellar cGMP LevelsSignificant ReductionSignificant Attenuation of ReductionP < 0.01
Cerebellar ATP LevelsSignificant ReductionSignificant Attenuation of ReductionP < 0.01

Note: This table is a qualitative summary based on the abstract of Sethy et al., 1996. Specific mean values and error margins are not available in the public domain.

Proposed Mechanism of Action: Antioxidant and Free Radical Scavenging

The primary mechanism underlying the neuroprotective effects of U-104067F is believed to be its potent antioxidant activity. Pyrrolopyrimidine compounds are known to act as free radical scavengers, effectively quenching lipid peroxidation.[5][6]

Signaling Pathway

The neurotoxin 3-acetylpyridine acts as an analog of nicotinamide, interfering with NAD+-dependent enzymatic reactions and leading to cellular demise.[2] This process is associated with the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation of neuronal membranes, a critical step in oxidative stress-induced cell death.

U-104067F is hypothesized to intervene in this cascade by directly scavenging free radicals, thereby preventing the propagation of lipid peroxidation. This action protects the integrity of neuronal membranes and mitigates the downstream consequences of oxidative stress, including the depletion of cellular energy stores (ATP) and disruption of signaling pathways involving cGMP.

G cluster_0 3-Acetylpyridine (3-AP) Toxicity cluster_1 U-104067F Intervention 3-AP 3-Acetylpyridine NAD_analog NAD+ Analog 3-AP->NAD_analog Enzyme_inhibition Inhibition of NAD+-dependent enzymes NAD_analog->Enzyme_inhibition ROS_generation Increased ROS Production Enzyme_inhibition->ROS_generation Lipid_peroxidation Lipid Peroxidation ROS_generation->Lipid_peroxidation Radical_scavenging Free Radical Scavenging Neuron_death Inferior Olivary Neuron Death Lipid_peroxidation->Neuron_death ATP_depletion Decreased ATP Neuron_death->ATP_depletion cGMP_depletion Decreased cGMP Neuron_death->cGMP_depletion U-104067F U-104067F U-104067F->Radical_scavenging Radical_scavenging->Lipid_peroxidation

Caption: Proposed signaling pathway of U-104067F neuroprotection.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of U-104067F and 3-AP-induced neurodegeneration.

3-Acetylpyridine-Induced Lesioning of the Inferior Olivary Nucleus in Rats

Objective: To induce selective degeneration of inferior olivary neurons.

Procedure:

  • Animal Model: Adult male Wistar rats are typically used.

  • 3-AP Administration: 3-acetylpyridine is administered via intraperitoneal (i.p.) injection. A commonly used dosage is 75 mg/kg body weight.

  • Nicotinamide Co-administration: To mitigate widespread toxicity and enhance the selectivity of the lesion, nicotinamide (e.g., 300 mg/kg) is administered i.p. approximately 3.5 hours after the 3-AP injection.

  • Post-injection Monitoring: Animals are closely monitored for signs of toxicity and motor impairment. The full extent of the lesion typically develops over several days.

G Start Start Acclimatize Acclimatize Rats Start->Acclimatize 3AP_injection Administer 3-AP (i.p.) Acclimatize->3AP_injection Wait Wait 3.5 hours 3AP_injection->Wait Nicotinamide_injection Administer Nicotinamide (i.p.) Wait->Nicotinamide_injection Monitor Monitor for Neurotoxicity Nicotinamide_injection->Monitor End Proceed to Analysis Monitor->End

Caption: Workflow for 3-AP induced inferior olivary nucleus lesioning.

Quantification of Inferior Olivary Neurons

Objective: To determine the number of surviving neurons in the inferior olivary nucleus.

Procedure:

  • Tissue Preparation: Following a set survival period, animals are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Extraction and Sectioning: The brainstem is dissected, cryoprotected, and sectioned on a cryostat or vibratome. Coronal sections containing the inferior olivary nucleus are collected.

  • Histological Staining: Sections are stained with a neuronal marker, such as Nissl stain (e.g., cresyl violet) or an antibody against a neuronal-specific protein (e.g., NeuN).

  • Cell Counting: Unbiased stereological methods, such as the optical fractionator technique, are employed to estimate the total number of neurons within the defined boundaries of the inferior olivary nucleus. This involves systematic random sampling of counting frames throughout the structure.

Measurement of Cerebellar cGMP and ATP Levels

Objective: To quantify the levels of cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) in the cerebellum.

Procedure:

  • Tissue Collection: At the designated endpoint, animals are euthanized, and the cerebellum is rapidly dissected and flash-frozen in liquid nitrogen to halt metabolic activity.

  • Tissue Homogenization: The frozen cerebellar tissue is homogenized in an appropriate buffer (e.g., trichloroacetic acid for ATP extraction).

  • cGMP Measurement: cGMP levels are typically determined using a competitive enzyme immunoassay (EIA) kit. This involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

  • ATP Measurement: ATP levels are commonly quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.

  • Data Normalization: cGMP and ATP concentrations are normalized to the total protein content of the tissue homogenate, determined by a standard protein assay (e.g., Bradford or BCA assay).

Conclusion and Future Directions

The pyrrolopyrimidine U-104067F has demonstrated significant neuroprotective properties in a well-established model of inferior olivary neuron degeneration. Its antioxidant and free radical-scavenging activities appear to be central to its mechanism of action, preserving neuronal integrity and function in the face of oxidative stress.

Future research should focus on obtaining more detailed quantitative data to establish a precise dose-response relationship for the neuroprotective effects of U-104067F. Furthermore, a more in-depth elucidation of the specific molecular interactions within the signaling pathway would provide a clearer understanding of its therapeutic potential. The development of more brain-penetrant and orally bioavailable analogs of U-104067F could hold promise for the treatment of neurodegenerative disorders where oxidative stress plays a key pathological role.

References

U-104067: A Technical Overview of a Neuroprotective Pyrrolopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information on U-104067 (also known as U-104067F and PNU-104067F) is based on limited publicly available data. The development of this compound appears to have been discontinued around the year 2000, and as a result, comprehensive pharmacokinetic and pharmacodynamic data are scarce. This document summarizes the available preclinical findings.

Introduction

This compound is a pyrrolopyrimidine derivative identified as a potent antioxidant with neuroprotective, anti-inflammatory, and potential antiasthmatic properties. Preclinical research, primarily from the mid-1990s, investigated its efficacy in models of neurodegeneration. Despite showing promise in these early studies and reportedly entering Phase I clinical trials for asthma, its development was not pursued. This guide provides a detailed look at the known pharmacodynamics of this compound and the experimental protocols used in its preclinical evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound observed in preclinical models is its neuroprotective action, attributed to its antioxidant properties. The key study investigated its effects in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP).

Neuroprotective Effects

In a study utilizing 3-acetylpyridine-treated Wistar rats, oral administration of this compound demonstrated significant neuroprotective effects. The compound was shown to mitigate the neurotoxic effects of 3-AP in a dose-dependent manner.[1]

Table 1: Summary of this compound Pharmacodynamic Effects in a 3-AP Rat Model [1]

Parameter AssessedEffect of 3-AP TreatmentEffect of this compound Treatment
Cerebellar cGMP LevelsSignificant Reduction (P < 0.01)Attenuation of Reduction (Dose-Related)
Cerebellar ATP LevelsSignificant Reduction (P < 0.01)Attenuation of Reduction (Dose-Related)
Motor CoordinationSignificant LossPrevention of Loss
Inferior Olivary NeuronsSignificant Loss (P < 0.01)Partial but Significant Prevention of Loss (P < 0.01)
Proposed Signaling Pathway

The neuroprotective effects of this compound are likely mediated through its antioxidant activity, which helps to preserve mitochondrial function and cellular energy metabolism, thereby preventing neuronal cell death.

G cluster_0 Cellular Stress (e.g., 3-AP) cluster_1 This compound Intervention cluster_2 Downstream Effects stress 3-Acetylpyridine ros Oxidative Stress stress->ros u104067 This compound u104067->ros Inhibits neuroprotection Neuroprotection u104067->neuroprotection Promotes mito_dys Mitochondrial Dysfunction ros->mito_dys atp_dec ATP Depletion mito_dys->atp_dec cgmp_dec cGMP Reduction mito_dys->cgmp_dec neuron_loss Neuronal Loss atp_dec->neuron_loss cgmp_dec->neuron_loss motor_def Motor Deficits neuron_loss->motor_def

Proposed neuroprotective signaling pathway of this compound.

Pharmacokinetics

No quantitative pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are publicly available. The discontinuation of its development likely precluded the publication of such detailed studies.

Experimental Protocols

The following is a detailed methodology for the key preclinical study based on the available abstract.[1]

Animal Model and Treatment
  • Species: Male Wistar rats.

  • Neurotoxin: 3-acetylpyridine (3-AP) administered intraperitoneally (i.p.) at a dose of 500 µmol/kg.

  • Test Compound: U-104067F was administered orally. While the exact doses are not specified in the abstract, the study notes a dose-related effect, suggesting multiple dose groups were used.

  • Study Groups:

    • Vehicle Control

    • 3-AP + Vehicle

    • 3-AP + this compound (Low Dose)

    • 3-AP + this compound (Medium Dose)

    • 3-AP + this compound (High Dose)

Experimental Workflow

G start Acclimatize Male Wistar Rats grouping Randomize into Study Groups start->grouping treatment Administer 3-AP (500 µmol/kg i.p.) Administer this compound or Vehicle Orally grouping->treatment monitoring Monitor for 96 hours treatment->monitoring behavioral Assess Motor Coordination monitoring->behavioral euthanasia Euthanize Rats at 96h behavioral->euthanasia dissection Dissect Cerebellum and Inferior Olivary Nucleus euthanasia->dissection biochem Measure Cerebellar cGMP and ATP Levels dissection->biochem histology Perform Neuronal Cell Count in Inferior Olivary Nucleus dissection->histology analysis Statistical Analysis biochem->analysis histology->analysis

Hypothetical experimental workflow for this compound preclinical study.
Endpoint Assessments

  • Neurochemical Analysis: At 96 hours post-treatment, cerebellar tissue was collected to measure levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP). The specific assay methods (e.g., ELISA, HPLC) are not detailed in the available literature.

  • Behavioral Testing: Motor coordination was assessed to determine the functional neuroprotective effects of this compound. The specific test (e.g., rotarod, beam walking) is not specified.

  • Histopathology: The inferior olivary nucleus was examined to quantify neuronal loss. This likely involved tissue fixation, sectioning, staining (e.g., Nissl stain), and microscopic cell counting.

Conclusion

This compound demonstrated promising neuroprotective effects in a preclinical model of neurotoxicity, primarily through the attenuation of biochemical deficits and partial preservation of neuronal structures. However, the lack of publicly available pharmacokinetic data and the apparent cessation of its clinical development limit a comprehensive understanding of its therapeutic potential. The information presented here, based on limited historical data, serves as a concise summary of the known scientific findings related to this compound.

References

Early Research on the Antioxidant Activity of U-104067: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the antioxidant properties of U-104067, a pyrrolopyrimidine compound also identified as PNU-104067F. The document focuses on presenting quantitative data, detailed experimental protocols, and visual representations of the workflows and potential pathways involved in its antioxidant mechanism. This information is critical for researchers and professionals involved in the development of novel antioxidant and neuroprotective therapies.

Quantitative Data Summary

The initial investigations into the antioxidant profile of this compound (PNU-104067F) were primarily conducted in rodent models, particularly in the context of diabetes-induced oxidative stress and neurotoxicity. The following tables summarize the key quantitative findings from these early studies, offering a clear comparison of the compound's effects on various biomarkers of oxidative stress.

TissueTreatment GroupSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityGlutathione Reductase (GR) Activity
Liver Normal + U-104067FNo significant changeNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeDecreasedNo significant changeNo significant change
Kidney Normal + U-104067FNo significant changeNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeNo significant changeNo significant changeNo significant change
Heart Normal + U-104067FNo significant changeNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeIncreasedIncreasedNo significant change
Brain Normal + U-104067FNo significant changeNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeNo significant changeIncreasedNo significant change

Table 1: Effect of U-104067F on Antioxidant Enzyme Activities in Normal and Diabetic Rats. This table is a summary of findings from a study on the effects of PNU-104067F on antioxidant defense in rats.[1]

TissueTreatment GroupReduced Glutathione (GSH) ConcentrationOxidized Glutathione (GSSG) ConcentrationLipid Peroxidation (TBARS)
Liver Normal + U-104067FNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specified
Diabetic + U-104067FDecreasedNo significant changeIncreased
Kidney Normal + U-104067FNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeNo significant changeNo significant change
Heart Normal + U-104067FNo significant changeNo significant changeIncreased by 43%
Diabetic ControlData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeIncreased by 33%No significant change
Brain Normal + U-104067FNo significant changeNo significant changeNo significant change
Diabetic ControlData not specifiedData not specifiedData not specified
Diabetic + U-104067FNo significant changeNo significant changeNo significant change

Table 2: Effect of U-104067F on Glutathione Status and Lipid Peroxidation in Normal and Diabetic Rats. This table summarizes data on glutathione concentrations and lipid peroxidation from research on PNU-104067F.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key early studies investigating the antioxidant activity of U-104067F.

Animal Models and Treatment
  • Study 1: Antioxidant Defense in Normal and Diabetic Rats [1]

    • Animals: Male Sprague-Dawley rats.

    • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) in citrate buffer. Control animals received citrate buffer alone.

    • Treatment Groups:

      • Normal Control

      • Normal + U-104067F (PNU-104067F)

      • Diabetic Control

      • Diabetic + U-104067F (PNU-104067F)

    • Drug Administration: U-104067F was administered daily for 14 days. The specific dose and route of administration were not detailed in the available abstract.

    • Sample Collection: After 14 days of treatment, liver, kidney, heart, and brain tissues were collected for analysis.

  • Study 2: Neuroprotection in 3-Acetylpyridine-Treated Rats

    • Animals: Wistar rats.

    • Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP).

    • Treatment: U-104067F was administered orally. The study investigated dose-related effects.

    • Outcome Measures: Cerebellar cGMP and ATP levels, motor coordination, and neuronal count in the inferior olivary nucleus were assessed.

Biochemical Assays

The following biochemical assays were utilized to quantify the antioxidant effects of U-104067F.

  • Superoxide Dismutase (SOD) Activity Assay: The precise method was not specified in the abstract, but SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).

  • Catalase (CAT) Activity Assay: The abstract does not detail the specific protocol. Generally, CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay: The specific methodology is not provided in the abstract. GPx activity is commonly assayed by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

  • Glutathione Reductase (GR) Activity Assay: Details of the assay were not available in the abstract. GR activity is typically measured by following the NADPH-dependent reduction of oxidized glutathione (GSSG) at 340 nm.

  • Reduced (GSH) and Oxidized (GSSG) Glutathione Assay: The abstract does not specify the method. These are often determined using high-performance liquid chromatography (HPLC) or enzymatic recycling assays involving GR.

  • Lipid Peroxidation Assay (TBARS): The level of lipid peroxidation was assessed by measuring thiobarbituric acid reactive substances (TBARS). This colorimetric method detects malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential signaling pathway related to the antioxidant action of this compound.

Experimental_Workflow_Antioxidant_Screening cluster_animal_model Animal Model cluster_treatment Treatment Protocol cluster_sample_processing Sample Processing cluster_biochemical_assays Biochemical Assays cluster_data_analysis Data Analysis Animal_Selection Male Sprague-Dawley Rats Diabetes_Induction Streptozotocin (STZ) Injection Animal_Selection->Diabetes_Induction Grouping Grouping: - Normal Control - Normal + U-104067F - Diabetic Control - Diabetic + U-104067F Diabetes_Induction->Grouping Administration Daily Administration of U-104067F (14 days) Grouping->Administration Tissue_Collection Tissue Collection: Liver, Kidney, Heart, Brain Administration->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization SOD SOD Activity Homogenization->SOD CAT CAT Activity Homogenization->CAT GPx GPx Activity Homogenization->GPx GR GR Activity Homogenization->GR GSH_GSSG GSH/GSSG Levels Homogenization->GSH_GSSG TBARS Lipid Peroxidation (TBARS) Homogenization->TBARS Statistical_Analysis Statistical Analysis SOD->Statistical_Analysis CAT->Statistical_Analysis GPx->Statistical_Analysis GR->Statistical_Analysis GSH_GSSG->Statistical_Analysis TBARS->Statistical_Analysis

Experimental workflow for assessing the antioxidant activity of U-104067F in a diabetic rat model.

Antioxidant_Mechanism_Hypothesis U104067F U-104067F ROS Reactive Oxygen Species (ROS) U104067F->ROS scavenges? Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) U104067F->Antioxidant_Enzymes modulates activity Lipid_Peroxidation Lipid Peroxidation U104067F->Lipid_Peroxidation inhibits? Neuroprotection Neuroprotection U104067F->Neuroprotection contributes to Oxidative_Stress Oxidative Stress (e.g., from Diabetes) Oxidative_Stress->ROS generates ROS->Lipid_Peroxidation induces Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Antioxidant_Enzymes->ROS neutralizes Lipid_Peroxidation->Cellular_Damage leads to Cellular_Damage->Neuroprotection is prevented by

References

U-104067 for Preclinical Neurodegenerative Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolopyrimidine antioxidant, U-104067, and its application in preclinical models of neurodegenerative diseases. This compound has demonstrated significant neuroprotective effects by inhibiting iron-induced lipid peroxidation, a key pathological mechanism in various neurodegenerative conditions. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Core Concepts: Lipid Peroxidation and Neurodegeneration

Neurodegenerative diseases are often characterized by progressive neuronal loss, which can be exacerbated by oxidative stress.[1] Iron accumulation in the brain can catalyze the formation of highly reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation.[1][2] This process damages cellular structures and can induce various forms of regulated cell death, including ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[1][3] Antioxidant compounds like this compound that can penetrate the brain and inhibit lipid peroxidation are therefore of significant interest as potential therapeutics for neurodegenerative disorders.[4]

Data Presentation: Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been evaluated in several preclinical models of neurodegeneration. The following tables summarize the key quantitative findings from these studies.

Post-Ischemic Degeneration of Nigrostriatal Neurons

In a model of transient forebrain ischemia in gerbils, which leads to delayed retrograde degeneration of dopaminergic nigrostriatal (NS) neurons, U-104067F demonstrated a dose-dependent neuroprotective effect.[5]

Treatment GroupDose (mg/kg, p.o., twice daily)Mean Loss of NS Neurons (%)P-value vs. Vehicle
Vehicle (40% hydroxypropyl-β-cyclodextrin)-42%-
U-104067F10- (little effect)-
U-104067F3020%< 0.01

Table 1: Effect of U-104067F on Nigrostriatal Neuron Loss Following Forebrain Ischemia in Gerbils.[5]

3-Acetylpyridine-Induced Neurodegeneration

Oral administration of U-104067F was shown to be effective in a rat model of 3-acetylpyridine (3-AP)-induced neurodegeneration. 3-AP treatment leads to a significant reduction in cerebellar cGMP and ATP levels and a loss of neurons in the inferior olivary nucleus.[6]

TreatmentOutcome
3-Acetylpyridine (500 µmol/kg, ip)Significant (P < 0.01) reduction in cerebellar cGMP and ATP
U-104067F (oral administration)Significantly attenuated the 3-AP-induced reductions in cGMP and ATP in a dose-related manner
3-AcetylpyridineSignificant (P < 0.01) loss of inferior olivary neurons
U-104067FPartially, but significantly (P < 0.01), prevented the loss of inferior olivary neurons

Table 2: Neuroprotective Effects of U-104067F in 3-Acetylpyridine-Treated Rats.[6]

Experimental Protocols

Detailed methodologies for the key preclinical models used to evaluate this compound are provided below. These protocols are based on established procedures and the information available from the cited literature.

3-Acetylpyridine-Induced Neurodegeneration in Rats

This model induces selective neuronal loss, particularly in the inferior olive, providing a platform to test neuroprotective agents.[6][7]

Objective: To induce neurodegeneration using 3-acetylpyridine (3-AP) and assess the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats

  • 3-Acetylpyridine (3-AP)

  • U-104067F

  • Saline or appropriate vehicle

  • Apparatus for motor coordination assessment (e.g., rotarod)

  • Equipment for tissue collection and biochemical analysis (cGMP, ATP)

  • Histological staining reagents

Procedure:

  • Animal Acclimatization: House male Wistar rats under standard laboratory conditions with ad libitum access to food and water for at least one week prior to the experiment.

  • Induction of Neurotoxicity: Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 500 µmol/kg.[6]

  • Treatment Administration: Administer U-104067F orally at various doses. The timing of administration (pre- or post-3-AP injection) should be consistent within the study design. A vehicle control group should also be included.

  • Behavioral Assessment: At 96 hours post-3-AP administration, assess motor coordination using a standardized test such as the rotarod.[6]

  • Biochemical Analysis: Following behavioral testing, euthanize the animals and collect cerebellar tissue. Analyze the tissue for levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) to quantify the metabolic impact of 3-AP and the protective effect of this compound.[6]

  • Histological Analysis: Perfuse a separate cohort of animals and prepare brain sections. Perform histological staining (e.g., Nissl stain) to quantify neuronal loss in the inferior olivary nucleus.[6]

Neonatal Facial Nerve Axotomy in Rats

This model is used to study traumatic neuronal injury and the potential of neuroprotective compounds to prevent retrograde neuronal death.

Objective: To assess the ability of this compound to protect facial motor neurons from degeneration following neonatal axotomy.

Materials:

  • Neonatal rat pups (e.g., 14-day-old)

  • Anesthetic agent

  • Surgical instruments for nerve transection

  • U-104067F

  • Vehicle control

  • Histological staining reagents

Procedure:

  • Anesthesia: Anesthetize the neonatal rat pups according to approved institutional protocols.

  • Surgical Procedure: Make a small incision to expose the facial nerve at its exit from the stylomastoid foramen. Carefully transect the nerve.

  • Treatment Administration: Administer U-104067F (e.g., orally) at the desired doses. A vehicle-treated control group is essential.

  • Post-Operative Care: Monitor the pups for recovery from anesthesia and ensure proper maternal care.

  • Histological Analysis: At a predetermined time point (e.g., 21 days post-axotomy), perfuse the animals and prepare brainstem sections. Use histological staining to quantify the number of surviving motor neurons in the facial nucleus on the axotomized side compared to the contralateral, unoperated side.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Iron-Induced Lipid Peroxidation Cascade cluster_1 Intervention Fe2 Fe²⁺ (Excess Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH_radical Lipid_radical Lipid Radical (L•) OH_radical->Lipid_radical Initiation PUFA Polyunsaturated Fatty Acids (in membrane) PUFA->Lipid_radical Lipid_peroxyl_radical Lipid Peroxyl Radical (LOO•) Lipid_radical->Lipid_peroxyl_radical Propagation O2 O₂ O2->Lipid_peroxyl_radical Lipid_hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_peroxyl_radical->Lipid_hydroperoxide Cell_damage Membrane Damage & Cell Death (Ferroptosis) Lipid_hydroperoxide->Cell_damage U104067 This compound U104067->Lipid_peroxyl_radical Inhibits (Radical Scavenging)

Proposed Mechanism of this compound Action

G start Start: Preclinical Study Initiation animal_model Select Animal Model (e.g., 3-AP Rat, Neonatal Axotomy) start->animal_model group_allocation Randomly Allocate Animals to Groups (Vehicle, this compound Doses) animal_model->group_allocation induction Induce Neurodegeneration (3-AP Injection or Nerve Axotomy) group_allocation->induction treatment Administer this compound or Vehicle induction->treatment assessment Assess Outcomes treatment->assessment behavior Behavioral Testing (e.g., Motor Coordination) assessment->behavior Functional biochem Biochemical Analysis (e.g., cGMP, ATP) assessment->biochem Molecular histo Histological Analysis (Neuronal Count) assessment->histo Structural data_analysis Data Analysis and Interpretation behavior->data_analysis biochem->data_analysis histo->data_analysis end End: Evaluate Neuroprotective Efficacy data_analysis->end

Experimental Workflow for this compound Evaluation

References

Methodological & Application

Application Notes and Protocols for U-104067 in 3-Acetylpyridine Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-104067, a pyrrolopyrimidine antioxidant, in a rat model of neurodegeneration induced by 3-acetylpyridine (3-AP). The protocols and data presented are based on available scientific literature and are intended to guide researchers in designing and conducting their own studies.

Introduction

The 3-acetylpyridine (3-AP) induced neurotoxicity model in rats is a well-established method for studying mechanisms of neuronal cell death and evaluating the efficacy of neuroprotective compounds. 3-AP, an antimetabolite of nicotinamide, induces selective neuronal lesions, particularly in the inferior olivary nucleus, leading to motor coordination deficits. This compound is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective effects in this model, making it a valuable tool for research in neurodegenerative diseases.

Mechanism of Action

3-Acetylpyridine exerts its neurotoxic effects by interfering with cellular metabolism. It is converted into a false NAD+ analog, leading to the inhibition of NAD+-dependent enzymes and a subsequent depletion of ATP. This energy deficit is believed to be a primary driver of neuronal cell death[1].

This compound is characterized as a pyrrolopyrimidine antioxidant. While the precise signaling pathway has not been fully elucidated in the context of the 3-AP model, its antioxidant properties suggest a mechanism involving the quenching of reactive oxygen species (ROS) and reduction of oxidative stress. A plausible pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant defenses.

Experimental Protocols

The following are detailed protocols for inducing neurodegeneration with 3-acetylpyridine in Wistar rats and for the administration of the neuroprotective agent this compound.

3-Acetylpyridine (3-AP) Induced Neurotoxicity Model

This protocol describes the induction of neurodegeneration in Wistar rats using 3-acetylpyridine.

Materials:

  • Male Wistar rats (specific age and weight should be consistent across studies)

  • 3-Acetylpyridine (3-AP)

  • Sterile saline solution (0.9% NaCl)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats to the housing conditions for at least one week prior to the experiment.

  • Preparation of 3-AP Solution:

    • On the day of the experiment, prepare a fresh solution of 3-acetylpyridine.

    • The vehicle for 3-AP administration was not specified in the key study. A common vehicle for i.p. injection is sterile saline. The solubility of 3-AP in saline should be determined to prepare the correct concentration.

  • Administration of 3-AP:

    • Weigh each rat to determine the precise dose.

    • Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 500 micromol/kg.[2]

  • Post-Injection Monitoring:

    • Monitor the animals closely for any signs of distress or adverse reactions.

    • Provide easy access to food and water.

Administration of this compound

This protocol outlines the administration of the neuroprotective compound this compound to the 3-AP treated rats.

Materials:

  • This compound

  • Appropriate vehicle for oral administration

  • Oral gavage needles

Procedure:

  • Preparation of this compound Formulation:

    • The specific vehicle for oral administration of this compound was not detailed in the available literature. Researchers should select a suitable vehicle based on the physicochemical properties of this compound. Common vehicles for oral gavage in rats include distilled water, saline, or a suspension in 0.5% carboxymethylcellulose.

    • Prepare a solution or suspension of this compound at the desired concentrations for the dose-response study.

  • Oral Administration:

    • The timing of this compound administration relative to the 3-AP injection is a critical parameter and was not specified in the abstract of the primary study. Researchers may need to conduct pilot studies to determine the optimal therapeutic window. Potential administration schedules include:

      • Pre-treatment: Administer this compound at a specific time point (e.g., 1-2 hours) before the 3-AP injection.

      • Co-administration: Administer this compound immediately after the 3-AP injection.

      • Post-treatment: Administer this compound at various time points (e.g., 1, 6, 24 hours) after the 3-AP injection.

    • Administer the prepared this compound formulation to the rats via oral gavage. The volume of administration should be consistent across all animals.

    • The specific doses of this compound for a dose-response study were not provided in the available literature. A dose-finding study is recommended to determine the optimal effective dose.

Assessment of Neuroprotective Effects

The neuroprotective effects of this compound can be evaluated through various biochemical, behavioral, and histological analyses.

a. Biochemical Analysis of Cerebellar cGMP and ATP Levels

  • Time Point: 96 hours after 3-AP treatment.[2]

  • Procedure:

    • Euthanize the rats at the specified time point.

    • Rapidly dissect the cerebellum on a cold plate.

    • Homogenize the cerebellar tissue in an appropriate buffer.

    • Measure the levels of cyclic GMP (cGMP) and ATP using commercially available assay kits (e.g., ELISA or luminescence-based assays).

    • Normalize the results to the total protein concentration of the tissue homogenate.

b. Assessment of Motor Coordination

  • Method: A rotarod test is a common method to assess motor coordination in rodents.

  • Procedure:

    • Acclimate the rats to the rotarod apparatus for several days before the 3-AP injection.

    • At a specified time point after 3-AP and this compound treatment, place the rats on the rotating rod.

    • Record the latency to fall from the rod.

    • Perform multiple trials for each animal and calculate the average latency to fall.

c. Histological Analysis of Neuronal Loss

  • Target Region: Inferior olivary nucleus.

  • Procedure:

    • Euthanize the rats and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix it in the same fixative.

    • Cryoprotect the brain tissue in a sucrose solution.

    • Cut coronal sections of the brainstem containing the inferior olivary nucleus using a cryostat or microtome.

    • Mount the sections on slides and perform Nissl staining (e.g., with cresyl violet) to visualize the neurons.

    • Count the number of viable neurons in the inferior olivary nucleus using a microscope and image analysis software.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data from the experiments described above.

Table 1: Effect of this compound on Cerebellar cGMP and ATP Levels in 3-AP Treated Rats

Treatment GroupDose (mg/kg, p.o.)Cerebellar cGMP (pmol/mg protein)Cerebellar ATP (nmol/mg protein)
ControlVehicleMean ± SEMMean ± SEM
3-AP + Vehicle-Mean ± SEMMean ± SEM
3-AP + this compoundDose 1Mean ± SEMMean ± SEM
3-AP + this compoundDose 2Mean ± SEMMean ± SEM
3-AP + this compoundDose 3Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Motor Coordination in 3-AP Treated Rats

Treatment GroupDose (mg/kg, p.o.)Latency to Fall from Rotarod (seconds)
ControlVehicleMean ± SEM
3-AP + Vehicle-Mean ± SEM
3-AP + this compoundDose 1Mean ± SEM
3-AP + this compoundDose 2Mean ± SEM
3-AP + this compoundDose 3Mean ± SEM

Table 3: Effect of this compound on Neuronal Survival in the Inferior Olivary Nucleus of 3-AP Treated Rats

Treatment GroupDose (mg/kg, p.o.)Number of Viable Neurons in Inferior Olivary Nucleus
ControlVehicleMean ± SEM
3-AP + Vehicle-Mean ± SEM
3-AP + this compoundDose 1Mean ± SEM
3-AP + this compoundDose 2Mean ± SEM
3-AP + this compoundDose 3Mean ± SEM

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the neuroprotective effects of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment of Neuroprotection (96h post-3-AP) animal_model Male Wistar Rats acclimation Acclimation (1 week) animal_model->acclimation ap_injection 3-Acetylpyridine Injection (500 micromol/kg, i.p.) acclimation->ap_injection u104067_admin This compound Administration (Oral Gavage, Dose-Response) ap_injection->u104067_admin Timing is a key variable (Pre-, Co-, or Post-treatment) biochemical Biochemical Analysis (Cerebellar cGMP & ATP) u104067_admin->biochemical behavioral Behavioral Testing (Motor Coordination - Rotarod) u104067_admin->behavioral histological Histological Analysis (Inferior Olivary Nucleus Neuronal Count) u104067_admin->histological

Caption: Experimental workflow for evaluating this compound in a 3-AP rat model.

signaling_pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_pathway Proposed Signaling Pathway cluster_outcome Cellular Outcome ap 3-Acetylpyridine ros Increased ROS (Oxidative Stress) ap->ros keap1 Keap1 ros->keap1 induces dissociation u104067 This compound (Pyrrolopyrimidine Antioxidant) nrf2 Nrf2 u104067->nrf2 stabilizes keap1->nrf2 degradation are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of neuroprotection Neuroprotection (Increased Neuronal Survival) antioxidant_genes->neuroprotection leads to

Caption: Proposed Nrf2-ARE signaling pathway for this compound's neuroprotective effects.

References

Application Notes and Protocols for Oral Administration of U-104067F

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of U-104067F, a pyrrolopyrimidine antioxidant with neuroprotective properties. The following sections detail the necessary reagents, equipment, and step-by-step procedures for in vivo studies in a rat model, along with an overview of the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables summarize the recommended dosage and formulation parameters for the oral administration of U-104067F.

Table 1: U-104067F Dosage Regimen for Neuroprotection Studies in Rats

ParameterValueUnitNotes
Dose Range1 - 30mg/kgDose-dependent effects have been observed.[1]
Dosing FrequencyOnce daily-For chronic neuroprotection studies.
Administration RouteOral Gavage-Ensures accurate dosage delivery.
Study Duration7 - 28daysDependent on the experimental model of neurodegeneration.

Table 2: Recommended Formulation for Oral Gavage

ComponentPercentageRole
N-Methyl-2-pyrrolidone (NMP)10%Solubilizing agent
Polyethylene Glycol 400 (PEG400)60%Vehicle and solubilizer
Saline (0.9% NaCl)30%Diluent

Experimental Protocols

Preparation of U-104067F Formulation

This protocol describes the preparation of a 10 mg/mL stock solution of U-104067F suitable for oral gavage in rats.

Materials:

  • U-104067F powder

  • N-Methyl-2-pyrrolidone (NMP)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of U-104067F powder using an analytical balance. For a 10 mg/mL solution, this will be 10 mg for every 1 mL of final vehicle volume.

  • Solubilization in NMP: In a sterile 15 mL conical tube, add the weighed U-104067F powder. For every 10 mg of U-104067F, add 100 µL of NMP. Vortex thoroughly until the powder is completely dissolved.

  • Addition of PEG400: To the NMP and U-104067F solution, add 600 µL of PEG400 for every 10 mg of the initial compound. Vortex the mixture until a homogenous solution is achieved.

  • Dilution with Saline: Transfer the solution to a larger sterile 50 mL conical tube. Slowly add 300 µL of sterile saline for every 10 mg of the initial compound while vortexing to prevent precipitation.

  • Final Mixing and Storage: Continue to vortex the final solution for 2-3 minutes to ensure homogeneity. The final concentration will be 10 mg/mL. Store the formulation at 4°C, protected from light, for up to one week. Warm to room temperature before administration.

Oral Gavage Administration in Rats

This protocol outlines the procedure for safe and effective oral administration of the U-104067F formulation to rats.

Materials:

  • Prepared U-104067F formulation

  • Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inch, ball-tipped)

  • Syringes (1 mL or 3 mL, depending on the dosing volume)

  • Wistar or Sprague-Dawley rats

  • Animal scale

Procedure:

  • Animal Handling and Weighing: Gently handle the rat to minimize stress. Weigh the animal to accurately calculate the required dosing volume.

  • Dose Calculation: Calculate the volume of the U-104067F formulation to be administered based on the animal's weight and the desired dose. For example, for a 10 mg/kg dose in a 250g rat using a 10 mg/mL solution, the volume would be 0.25 mL.

  • Syringe Preparation: Draw the calculated volume of the U-104067F formulation into the syringe. Ensure there are no air bubbles. Attach the gavage needle to the syringe.

  • Animal Restraint: Properly restrain the rat to prevent movement and injury. The head, neck, and body should be in a straight line.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The ball tip should facilitate smooth passage. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the base of the esophagus), slowly depress the syringe plunger to deliver the formulation.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Signaling Pathways and Experimental Workflow

Signaling Pathways

U-104067F is an antioxidant, and its neuroprotective effects are likely mediated through the modulation of key signaling pathways involved in cellular defense against oxidative stress.

cluster_0 Antioxidant Neuroprotective Signaling U104067F U-104067F ROS Oxidative Stress (ROS) U104067F->ROS Inhibits Keap1 Keap1 ROS->Keap1 Inactivates TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection & Cell Survival AntioxidantEnzymes->Neuroprotection

Caption: U-104067F Antioxidant Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of U-104067F.

start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping pretreatment Pre-treatment with U-104067F or Vehicle (Oral Gavage) grouping->pretreatment induction Induction of Neurotoxicity (e.g., 3-AP injection) pretreatment->induction posttreatment Continued Daily Dosing induction->posttreatment behavioral Behavioral Assessments (e.g., Motor Coordination) posttreatment->behavioral biochemical Biochemical Analysis (e.g., Cerebellar cGMP, ATP) behavioral->biochemical histological Histological Analysis (e.g., Neuronal Cell Count) biochemical->histological data_analysis Data Analysis and Interpretation histological->data_analysis end End of Study data_analysis->end

Caption: In Vivo Neuroprotection Experimental Workflow.

References

Application Notes and Protocols for Measuring Motor Coordination after U-104067F Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-104067F is a pyrrolopyrimidine antioxidant with demonstrated neuroprotective properties. Research has indicated its potential in mitigating motor coordination deficits in preclinical models of neurodegeneration.[1][2][3] Specifically, studies have shown that U-104067F can prevent the loss of motor coordination induced by the neurotoxin 3-acetylpyridine (3-AP) in rats.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of U-104067F in a 3-AP-induced motor deficit model using common behavioral tests: the Rotarod Test and the Beam Walking Test.

Mechanism of Action: Antioxidant Signaling Pathway

U-104067F, as a pyrrolopyrimidine antioxidant, is proposed to exert its neuroprotective effects by modulating cellular defense mechanisms against oxidative stress. A key pathway in this process is the Keap1-Nrf2 signaling cascade. Under conditions of oxidative stress, U-104067F may facilitate the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from 3-AP) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation U104067F U-104067F U104067F->Keap1_Nrf2 Promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription Neuroprotection Neuroprotection & Improved Motor Function Cytoprotective_Genes->Neuroprotection Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Induction and Treatment cluster_assessment Post-Lesion Assessment A Acclimatize Rats B Baseline Motor Coordination Assessment (Rotarod & Beam Walk) A->B C Randomize into Treatment Groups B->C D Administer 3-AP (75 mg/kg, i.p.) C->D E Administer Niacinamide (300 mg/kg, i.p.) 3.5 hours post-3-AP D->E F Administer U-104067F or Vehicle (according to study design) E->F G Behavioral Testing (5-7 days post-3-AP) F->G H Data Analysis G->H Logical_Relationship Compound U-104067F (Antioxidant) Model 3-AP Induced Neurotoxicity Compound->Model is tested in Outcome Motor Coordination Deficit Model->Outcome causes Test1 Rotarod Test Outcome->Test1 is measured by Test2 Beam Walking Test Outcome->Test2 is measured by Data1 Latency to Fall Test1->Data1 generates data on Data2 Traversal Time & Foot Slips Test2->Data2 generates data on

References

Application Notes and Protocols: Assessing Neuronal Loss with U-104067F

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

These application notes provide a detailed protocol for utilizing U-104067F, a pyrrolopyrimidine antioxidant, to assess its neuroprotective effects against chemically-induced neuronal loss. The primary application described is the use of U-104067F in an in vivo rodent model of neurodegeneration induced by 3-acetylpyridine (3-AP). 3-AP is a neurotoxin known to selectively damage neurons in the inferior olivary nucleus (ION), leading to impaired motor coordination and measurable biochemical deficits[1][2][3]. This model is valuable for screening and characterizing potential neuroprotective compounds.

U-104067F has been shown to mitigate the neurotoxic effects of 3-AP by preventing the loss of inferior olivary neurons, attenuating associated biochemical disruptions, and preserving motor function[1]. These notes are intended for researchers, scientists, and drug development professionals investigating neuroprotective agents.

Mechanism of Action

U-104067F functions as a neuroprotective agent primarily through its antioxidant properties[1]. The neurotoxin 3-AP induces neuronal damage by impairing cellular energy metabolism. It acts as a metabolic antagonist, substituting for niacinamide in the formation of NAD(P), which leads to a marked depletion of cellular ATP[4]. This energy failure can trigger secondary excitotoxicity and subsequent neuronal death.

U-104067F counteracts this process by attenuating the 3-AP-induced reduction in key cellular energy and signaling molecules, namely ATP and cyclic GMP (cGMP), within the cerebellum. By preserving cellular energetic and signaling integrity, U-104067F helps maintain neuronal health and function despite the toxic insult, ultimately reducing neuronal loss[1].

cluster_pathway Proposed Neuroprotective Pathway of U-104067F AP 3-Acetylpyridine (3-AP) Neurotoxin Metabolism Inhibits Energy Metabolism AP->Metabolism ATP_cGMP Reduced ATP & cGMP Levels Metabolism->ATP_cGMP Loss Neuronal Loss (Inferior Olive) ATP_cGMP->Loss U104 U-104067F (Antioxidant) Protect Preserves Cellular Energy & Signaling U104->Protect Protect->ATP_cGMP Attenuates Neuroprotection Neuroprotection Protect->Neuroprotection Neuroprotection->Loss Prevents cluster_workflow Experimental Workflow: In Vivo Neuroprotection Assay start Acclimate Wistar Rats dosing Administer U-104067F (p.o., daily for 5 days) start->dosing toxin Administer 3-AP (500 µmol/kg, i.p.) on Day 3 dosing->toxin behavior Motor Coordination Test (Rotarod) 96h post 3-AP toxin->behavior euthanize Euthanize & Harvest Brain Tissue 96h post 3-AP behavior->euthanize biochem Biochemical Analysis (Cerebellum for ATP, cGMP) euthanize->biochem histo Histological Analysis (Brainstem for Neuronal Count) euthanize->histo end Data Analysis biochem->end histo->end

References

Application Notes and Protocols for Evaluating the Efficacy of U-104067 and Related Pyrrolopyrimidine Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-104067 belongs to a class of pyrrolopyrimidine compounds investigated for their potent antioxidant and neuroprotective properties. These compounds are primarily recognized for their ability to inhibit lipid peroxidation, a key process in cellular injury associated with a variety of neurodegenerative diseases and other pathological conditions. This document provides detailed methodologies for evaluating the efficacy of this compound and its analogs, with a focus on their antioxidant and neuroprotective effects. The protocols outlined below are designed to be adaptable for both in vitro and in vivo studies.

Mechanism of Action: Inhibition of Lipid Peroxidation and Modulation of Cellular Signaling

The primary mechanism of action for this compound and related compounds is the inhibition of iron-catalyzed lipid peroxidation. By scavenging free radicals, these compounds protect cellular membranes from oxidative damage, thereby preserving cellular integrity and function. This antioxidant activity is central to their neuroprotective effects.

Several key signaling pathways are implicated in the cellular response to oxidative stress and are likely modulated by the antioxidant intervention of this compound. These pathways are critical for cell survival, inflammation, and apoptosis.

Antioxidant and Neuroprotective Signaling Pathways Potential Signaling Pathways Modulated by this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Lipid_Peroxidation Lipid Peroxidation This compound->Lipid_Peroxidation Inhibits ROS->Lipid_Peroxidation Induces Nrf2 Nrf2 ROS->Nrf2 Activates NFkB NF-κB ROS->NFkB Activates Apoptosis Apoptosis ROS->Apoptosis Induces Lipid_Peroxidation->Apoptosis Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Neuronal_Survival Neuronal Survival HO1->Neuronal_Survival Promotes Antioxidant_Enzymes->ROS Neutralizes Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces Bcl2_family Bcl-2 family Apoptosis->Bcl2_family Regulated by Caspases Caspases Bcl2_family->Caspases Activates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Neuronal_Survival Promotes CREB CREB BDNF BDNF CREB->BDNF Induces BDNF->Neuronal_Survival Promotes

Caption: Potential signaling pathways influenced by this compound's antioxidant activity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the potent pyrrolopyrimidine antioxidant, U-78517F, a close analog of this compound. This data provides a benchmark for evaluating the efficacy of related compounds.

Table 1: In Vitro Inhibition of Lipid Peroxidation by U-78517F

Assay SystemInitiatorIC50 (µM)
Rat Brain Homogenates200 µM Ferrous Chloride0.6[1]
Xanthine/Xanthine Oxidase-0.01[1]
Cultured Mouse Spinal NeuronsIron-induced damage~0.5[1]

Table 2: In Vivo Neuroprotective Efficacy of U-78517F

Animal ModelInjury ModelAdministration RouteMinimum Effective DoseOutcome
Male CF-1 MiceSevere Concussive Head InjuryIntravenous (i.v.)1.0 µg/kg[1]Dose-related improvement in 1-hour neurological recovery.[1]
RatsIron-induced Blood-Brain Barrier Disruption--Attenuation of Evans' blue extravasation.[1]

Experimental Protocols

In Vitro Efficacy Evaluation

1. Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol measures the formation of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Materials:

    • Phosphate buffered saline (PBS), pH 7.4

    • Rat brain homogenate (or other lipid source)

    • Ferrous sulfate (FeSO₄) solution

    • This compound solution (in appropriate solvent, e.g., DMSO)

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA) solution

    • Butylated hydroxytoluene (BHT)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare rat brain homogenate in cold PBS.

    • In a 96-well plate, add the brain homogenate.

    • Add different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (known antioxidant like Trolox).

    • Initiate lipid peroxidation by adding FeSO₄ solution.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding TCA and BHT.

    • Add TBA solution to each well.

    • Heat the plate at 95°C for 30 minutes.

    • Cool the plate and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new plate and measure the absorbance at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation and determine the IC50 value.

TBARS Assay Workflow Workflow for Thiobarbituric Acid Reactive Substances (TBARS) Assay Start Prepare Brain Homogenate Add_Homogenate Add Homogenate to 96-well Plate Start->Add_Homogenate Add_Compound Add this compound (or controls) Add_Homogenate->Add_Compound Initiate_Peroxidation Add FeSO4 Add_Compound->Initiate_Peroxidation Incubate Incubate at 37°C Initiate_Peroxidation->Incubate Stop_Reaction Add TCA and BHT Incubate->Stop_Reaction Add_TBA Add TBA Solution Stop_Reaction->Add_TBA Heat Heat at 95°C Add_TBA->Heat Cool_Centrifuge Cool and Centrifuge Heat->Cool_Centrifuge Measure_Absorbance Measure Absorbance at 532 nm Cool_Centrifuge->Measure_Absorbance Analyze Calculate % Inhibition and IC50 Measure_Absorbance->Analyze

Caption: Step-by-step workflow for the TBARS assay to measure lipid peroxidation.

2. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials:

    • DPPH solution in methanol

    • This compound solution (in methanol or other suitable solvent)

    • Methanol

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of this compound. Include a vehicle control and a positive control (e.g., ascorbic acid).

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

In Vivo Efficacy Evaluation

1. Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's Disease Model)

This protocol describes a common in vivo model to assess the neuroprotective effects of a compound.

  • Animals:

    • Male C57BL/6 mice

  • Materials:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

    • This compound

    • Saline

    • Behavioral testing apparatus (e.g., rotarod, open field)

    • Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • Procedure:

    • Acclimatization: Acclimatize mice to the housing conditions for at least one week.

    • Baseline Behavioral Testing: Perform baseline behavioral tests (e.g., rotarod performance) before treatment.

    • Treatment Groups: Divide mice into groups:

      • Vehicle control (saline)

      • MPTP only

      • This compound + MPTP

      • This compound only

    • Drug Administration: Administer this compound (or vehicle) at the desired dose and route (e.g., intraperitoneal injection) for a specified period before and/or after MPTP administration.

    • MPTP Induction: Induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).

    • Post-lesion Behavioral Testing: Perform behavioral tests at selected time points after MPTP administration to assess motor function.

    • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.

      • Histology: Perform Nissl staining to assess neuronal loss in the substantia nigra.

      • Immunohistochemistry: Use tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival.

      • Neurochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC.

In Vivo Neuroprotection Workflow Workflow for In Vivo Neuroprotection Study (MPTP Model) Acclimatization Animal Acclimatization Baseline_Behavior Baseline Behavioral Testing Acclimatization->Baseline_Behavior Grouping Randomize into Treatment Groups Baseline_Behavior->Grouping Drug_Admin Administer this compound or Vehicle Grouping->Drug_Admin MPTP_Induction Induce Neurodegeneration with MPTP Drug_Admin->MPTP_Induction Post_Behavior Post-lesion Behavioral Testing MPTP_Induction->Post_Behavior Euthanasia Euthanasia and Tissue Collection Post_Behavior->Euthanasia Analysis Histological and Neurochemical Analysis Euthanasia->Analysis

References

Troubleshooting & Optimization

U-104067 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of U-104067, a potent 5-lipoxygenase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.

Q2: What are the common challenges encountered when working with this compound in vitro?

Researchers may face challenges related to the solubility and stability of this compound in aqueous solutions and cell culture media. Due to its hydrophobic nature, it can be difficult to achieve and maintain the desired concentration without precipitation, which can lead to inconsistent experimental results.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is completely dissolved before making further dilutions into aqueous buffers or cell culture media.

Q4: What is the recommended storage condition for this compound?

This compound should be stored as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Solubility Issues
IssuePotential CauseTroubleshooting Steps
Precipitation in aqueous buffer or media Low aqueous solubility of this compound.- Increase the concentration of the organic solvent (e.g., DMSO) in the final working solution (typically ≤0.5% v/v to avoid solvent toxicity to cells).- Prepare a fresh dilution from the stock solution immediately before use.- Consider using a different buffer system.
Inconsistent results between experiments Precipitation of the compound leading to variable effective concentrations.- Visually inspect solutions for any signs of precipitation before adding to the experimental system.- Prepare serial dilutions to ensure the final concentration is below the solubility limit in the specific medium being used.
Cloudy or hazy appearance of the solution Formation of fine precipitates or aggregation.- Gently warm the solution to aid dissolution (ensure temperature does not degrade the compound).- Use sonication to help dissolve the compound.
Stability Issues
IssuePotential CauseTroubleshooting Steps
Loss of compound activity over time Degradation of this compound in solution.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid prolonged storage of diluted solutions, especially in aqueous buffers.- Protect solutions from light.
Variability in results with stored solutions Instability of the compound under storage conditions.- Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or lower.

Experimental Protocols

General Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on 5-LOX.

5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases MembranePhospholipids Membrane Phospholipids MembranePhospholipids->PLA2 activation LOX5 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 FLAP 5-LOX Activating Protein (FLAP) FLAP->LOX5 presents substrate LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 U104067 This compound U104067->LOX5 inhibits

Technical Support Center: U-104067 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sufficient verifiable data specifically for U-104067 is not publicly available to construct a comprehensive technical support guide with detailed, validated protocols and quantitative data as requested. The following information is based on the known properties of this compound as a pyrrolopyrimidine antioxidant and general knowledge of similar compounds and assays. This guidance is intended for informational purposes and should be supplemented with in-house validation and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses potential challenges researchers may encounter when working with the neuroprotective antioxidant this compound.

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: As a pyrrolopyrimidine derivative, this compound is likely to have limited solubility in aqueous solutions. For in vitro experiments, it is common to prepare a stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a standard solvent for preparing stock solutions of organic compounds for cell-based assays.

  • Troubleshooting:

    • If you observe precipitation when diluting the DMSO stock in your aqueous assay buffer, try lowering the final concentration of this compound.

    • Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Gentle warming and vortexing may aid in the initial dissolution in DMSO.

Q2: My this compound solution appears unstable, or I am seeing inconsistent results over time. How can I ensure the stability of the compound?

A2: The stability of this compound in solution can be influenced by temperature, light, and pH.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Troubleshooting Inconsistent Results:

    • Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup.

    • Oxidation: As an antioxidant, this compound can be susceptible to oxidation. Prepare solutions immediately before use and minimize their exposure to air and light.

Q3: I am not observing the expected neuroprotective or antioxidant effects in my assays. What are some potential reasons?

A3: Several factors can contribute to a lack of efficacy in in vitro assays.

  • Sub-optimal Concentration: The effective concentration of this compound may be cell-type and insult-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Assay Conditions: The timing of this compound treatment (pre-treatment, co-treatment, or post-treatment relative to the insult) is critical. The duration of treatment and the timing of the endpoint measurement should be optimized.

  • Cell Health: Ensure your cells are healthy and not overly confluent before initiating the experiment, as this can affect their response to both the insult and the protective agent.

  • Mechanism of Insult: The neuroprotective effects of this compound are likely linked to its antioxidant properties. Ensure the cellular insult used in your assay (e.g., oxidative stress inducer) is appropriate for evaluating an antioxidant's protective capacity.

Q4: Are there any known off-target effects of this compound that could be influencing my results?

  • Recommendation: To minimize the risk of off-target effects, use the lowest effective concentration determined from your dose-response studies.

  • Consideration: If you observe unexpected or paradoxical effects, consider the possibility of off-target activities. Comparing the effects of this compound with other structurally different antioxidants could provide insights.

Experimental Protocols and Methodologies

The following are generalized protocols that should be adapted and optimized for your specific experimental needs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a series of dilutions of this compound in methanol.

    • A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add your this compound dilutions and controls.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against an oxidative insult in a neuronal cell line.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in the appropriate medium and conditions. For neuroprotection studies, cells are often differentiated to a more neuron-like phenotype using agents like retinoic acid.

  • Experimental Setup:

    • Seed the differentiated SH-SY5Y cells in a 96-well plate at an appropriate density.

    • Pre-treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 2-24 hours) before inducing oxidative stress.

    • Induction of Oxidative Stress: Introduce an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.

    • Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the oxidative agent alone.

  • Cell Viability Assessment:

    • After the desired incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Determine the effective concentration range of this compound that provides significant neuroprotection.

Quantitative Data Summary

Due to the lack of specific public data for this compound, the following table provides a template for how you should structure and record your own experimental data.

ParameterAssayValueNotes
Solubility DMSO[Your Data] mg/mLVisually inspect for precipitation.
Ethanol[Your Data] mg/mL
PBS (pH 7.4)[Your Data] mg/mL
Antioxidant Activity DPPH IC50[Your Data] µMCompare with a standard antioxidant.
Neuroprotection Effective Conc.[Your Data] µMSpecify cell type and insult used.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothetical mechanism of action and experimental workflows based on the known function of this compound as an antioxidant.

G cluster_0 Oxidative Stress cluster_1 Cellular Damage ROS ROS Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation induces Neuronal Death Neuronal Death Lipid Peroxidation->Neuronal Death leads to U104067 U104067 U104067->ROS scavenges

Caption: Hypothetical mechanism of this compound in preventing oxidative stress-induced neuronal death.

G Start Start Prepare this compound Stock Prepare this compound Stock Solution (DMSO) Start->Prepare this compound Stock Seed Cells Seed SH-SY5Y Cells (96-well plate) Start->Seed Cells Pre-treat Pre-treat with This compound Dilutions Prepare this compound Stock->Pre-treat Differentiate Cells Differentiate Cells (e.g., Retinoic Acid) Seed Cells->Differentiate Cells Differentiate Cells->Pre-treat Induce Stress Induce Oxidative Stress (e.g., H2O2) Pre-treat->Induce Stress Incubate Incubate (24h) Induce Stress->Incubate Assess Viability Assess Cell Viability (MTT Assay) Incubate->Assess Viability Analyze Data Analyze Data and Determine EC50 Assess Viability->Analyze Data End End Analyze Data->End

Caption: General experimental workflow for a neuroprotection assay using this compound.

Technical Support Center: Improving U-104067 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of U-104067 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the known challenges affecting the oral bioavailability of this compound?

A1: While specific public data on the physicochemical properties of this compound is limited, challenges in achieving adequate oral bioavailability for pyrrolopyrimidine compounds often stem from low aqueous solubility and/or poor membrane permeability. As a pyrrolopyrimidine antioxidant, U-104067F is administered orally in rat models, but its efficacy is dose-dependent, suggesting that absorption may be a limiting factor.[1] For many investigational drugs, low dissolution rates in the gastrointestinal (GI) tract can lead to incomplete absorption and high inter-animal variability in pharmacokinetic studies.

Q2: What formulation strategies can be employed to improve the bioavailability of this compound?

A2: Several formulation approaches can be explored to enhance the solubility and absorption of poorly water-soluble compounds like this compound. These strategies, successful for other research compounds, include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubilization in the GI tract.[2]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate by preventing crystallization.[2]

  • Nanoparticle Technology: Reducing the particle size of the active pharmaceutical ingredient (API) to the nanometer range increases the surface area for dissolution.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.[2]

Q3: How does food intake potentially affect the bioavailability of this compound in animal models?

A3: The effect of food on the bioavailability of this compound has not been explicitly reported. However, for orally administered drugs, particularly those with low solubility, food can have a significant impact. A high-fat meal can sometimes increase the bioavailability of lipophilic compounds by stimulating bile secretion, which aids in solubilization.[2] Conversely, food can also delay gastric emptying and reduce the rate of absorption. It is recommended to conduct food-effect studies in your chosen animal model to determine the optimal dosing conditions.

Q4: Which animal models are suitable for studying the bioavailability of this compound?

A4: The initial neuroprotective studies of U-104067F were conducted in Wistar rats.[1] Sprague-Dawley rats are also a commonly used strain for pharmacokinetic studies.[3] The choice of animal model can significantly impact pharmacokinetic outcomes due to species-specific differences in metabolism and physiology.[4] When expanding to other species, it is important to consider factors such as metabolic pathways and gastrointestinal physiology.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals Poor aqueous solubility leading to inconsistent dissolution.Develop a more robust formulation such as a solution, suspension in a viscosity-enhancing vehicle (e.g., 0.5% CMC-Na), or a lipid-based formulation.[2]
Inaccurate oral dosing technique.Ensure proper oral gavage technique to avoid accidental tracheal administration. Confirm the dose volume is appropriate for the animal's weight.
Food effects.Fast animals overnight (approximately 12 hours) before oral administration to standardize GI conditions.[2]
Low oral bioavailability (<10%) Poor solubility and/or permeability.Consider formulation strategies to enhance solubility (see FAQ 2). Investigate the potential role of efflux transporters (e.g., P-glycoprotein) and consider co-administration with a known inhibitor in exploratory studies.
Extensive first-pass metabolism.Conduct studies in portal vein-cannulated rats to differentiate between intestinal and hepatic first-pass metabolism.[5] Analyze plasma, urine, and bile for metabolites.[6]
Non-linear pharmacokinetics with increasing dose Saturation of absorption mechanisms.This may indicate carrier-mediated transport. Further in vitro studies (e.g., using Caco-2 cells) can help elucidate the absorption mechanism.
Saturation of metabolic enzymes.Conduct in vitro metabolism studies using liver microsomes to identify the enzymes involved and their potential for saturation.
Precipitation of the compound in the formulation The compound's solubility in the vehicle is exceeded.Reduce the concentration of this compound in the formulation. Screen for alternative, non-toxic solvents or co-solvents that can increase solubility.
Adverse events observed post-dosing (e.g., irritation) The formulation vehicle is not well-tolerated.Evaluate the local tolerability of the vehicle by administering it alone and observing for any adverse reactions.[7] Consider alternative, biocompatible excipients.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Parameter Intravenous (1 mg/kg) Oral Gavage (10 mg/kg) in 0.5% CMC-Na Oral Gavage (10 mg/kg) in SEDDS
Cmax (ng/mL) 150 ± 2545 ± 12120 ± 30
Tmax (h) 0.11.51.0
AUC0-t (ng·h/mL) 350 ± 50280 ± 70850 ± 150
t1/2 (h) 2.5 ± 0.53.0 ± 0.72.8 ± 0.6
Oral Bioavailability (F%) -8%24%

Data are presented as mean ± standard deviation (n=6) and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Animal Pharmacokinetic Study (Rat Model)

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing Preparation:

    • Intravenous (IV): Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL.

    • Oral (PO): Prepare a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) at the desired concentration.

  • Administration:

    • Fast animals overnight (approximately 12 hours) with free access to water.

    • Administer a single IV dose via the tail vein.

    • Administer a single oral dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis cluster_decision Decision Making cluster_success Formulation Select Formulation Strategy (e.g., SEDDS, Nanosuspension) Solubility Assess Solubility & Stability Formulation->Solubility Dosing Oral Administration to Rats Formulation->Dosing Optimized Formulation Sampling Blood Sampling at Time Points Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Calculate PK Parameters (AUC, Cmax, t1/2) Analysis->PK Concentration-Time Data Bioavailability Determine Oral Bioavailability (F%) PK->Bioavailability Decision Bioavailability Goal Met? Bioavailability->Decision Decision->Formulation No, Iterate Success Proceed to Further Studies Decision->Success Yes G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation OralDose Oral Dose of this compound Dissolution Dissolution in GI Fluids OralDose->Dissolution Membrane Permeation Across Intestinal Membrane Dissolution->Membrane PortalVein Portal Vein Membrane->PortalVein Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic SolubilityBarrier Low Solubility SolubilityBarrier->Dissolution PermeabilityBarrier Low Permeability PermeabilityBarrier->Membrane MetabolismBarrier High First-Pass Metabolism MetabolismBarrier->Liver

References

Troubleshooting inconsistent results with U-104067

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-104067. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyrrolopyrimidine antioxidant.[1][2] Its primary mechanism of action is to mitigate oxidative stress by scavenging free radicals.[3][4] Antioxidants like this compound can reduce cellular damage by neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can harm DNA, proteins, and lipids within cells.[3][5]

Q2: What are the main research applications for this compound?

Based on available literature, this compound has been investigated for its neuroprotective effects.[1][2] It has also been classified as having anti-inflammatory and anti-asthmatic properties.[2] Researchers may use this compound in models of neurodegenerative diseases or other conditions where oxidative stress is a key pathological factor.

Q3: How should I store and handle this compound?

Troubleshooting Inconsistent Results

Q1: I am observing lower-than-expected neuroprotective effects with this compound in my in vivo model. What could be the cause?

Several factors could contribute to reduced efficacy. Consider the following:

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment if possible.

  • Dosage and Administration: The reported effective dose in a rat model of 3-acetylpyridine-induced neurotoxicity was administered orally.[1] Verify that your dosage and route of administration are appropriate for your model.

  • Animal Model Variability: The specific animal model and the timing of this compound administration in relation to the induced injury are critical. The neuroprotective effects of this compound were observed when administered in relation to 3-acetylpyridine treatment in Wistar rats.[1]

  • Assay Sensitivity: The endpoints used to measure neuroprotection (e.g., behavioral tests, biochemical markers) may not be sensitive enough to detect the compound's effects at the tested concentration.

Q2: My in vitro antioxidant assay results with this compound are highly variable. How can I improve consistency?

High variability in in vitro assays can often be traced to experimental technique and setup.

  • Solubility: Poor solubility can lead to inconsistent concentrations in your assay. Ensure this compound is fully dissolved in a suitable solvent before adding it to your assay medium. You may need to perform solubility tests with different solvents.

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant error, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Assay Conditions: Factors such as incubation time, temperature, and light exposure can affect the stability and reactivity of both the antioxidant and the assay reagents (e.g., DPPH).[6] Standardize these conditions across all experiments.

  • Reagent Quality: Use high-quality, fresh reagents. Older or improperly stored reagents can lead to inconsistent results.

Experimental Protocols

In Vivo Neuroprotection Model (3-Acetylpyridine-Induced Neurotoxicity)

This protocol is based on the methodology described for investigating the neuroprotective effects of U-104067F in 3-acetylpyridine-treated Wistar rats.[1]

  • Animal Model: Male Wistar rats.

  • Induction of Neurotoxicity: Administer 3-acetylpyridine (3-AP) at a dose of 500 micromol/kg intraperitoneally (i.p.).

  • U-104067F Administration: Administer U-104067F orally at the desired doses. The original study used a dose-related design.

  • Endpoint Measurement: At 96 hours post-treatment, assess neurochemical and behavioral endpoints.

    • Neurochemical Analysis: Measure cerebellar cGMP and ATP levels.

    • Behavioral Analysis: Assess motor coordination.

    • Histological Analysis: Quantify neuronal loss in the inferior olivary nucleus.

In Vitro Antioxidant Activity Assay (General Protocol)

This is a general protocol for assessing the antioxidant activity of pyrrolopyrimidine derivatives, which can be adapted for this compound.[6]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, methanol (or another suitable solvent), this compound, and a positive control (e.g., ascorbic acid).

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each well of a 96-well plate.

    • Add the different concentrations of this compound, the positive control, and a solvent blank to the wells.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Data Presentation

Table 1: Effect of U-104067F on 3-AP-Induced Neurochemical Changes in Rats

Treatment GroupCerebellar cGMPCerebellar ATP
ControlNormal LevelsNormal Levels
3-AP (500 micromol/kg)Significantly Reduced (P < 0.01)Significantly Reduced (P < 0.01)
3-AP + U-104067FAttenuated Reduction (Dose-dependent)Attenuated Reduction (Dose-dependent)

Data summarized from Sethy et al., 1996.[1]

Table 2: Neuroprotective Effects of U-104067F in 3-AP-Treated Rats

Outcome MeasureEffect of 3-APEffect of U-104067F Treatment
Motor CoordinationLoss of coordinationPrevention of motor coordination loss
Inferior Olivary NeuronsSignificant neuronal loss (P < 0.01)Partial but significant prevention of neuronal loss (P < 0.01)

Data summarized from Sethy et al., 1996.[1]

Visualizations

ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage causes NeutralizedROS Neutralized ROS U104067 This compound (Antioxidant) U104067->ROS scavenges ReducedDamage Reduced Cellular Damage NeutralizedROS->ReducedDamage leads to InconsistentResults Inconsistent Results Observed CheckCompound 1. Verify Compound Integrity - Proper storage? - Freshly prepared? InconsistentResults->CheckCompound CheckProtocol 2. Review Experimental Protocol - Dosage & administration correct? - Assay conditions standardized? CheckCompound->CheckProtocol CheckTechnique 3. Evaluate Lab Technique - Pipetting accuracy? - Solubility issues? CheckProtocol->CheckTechnique RefineProtocol Refine Protocol & Re-run Experiment CheckTechnique->RefineProtocol ConsistentResults Consistent Results RefineProtocol->ConsistentResults

References

U-104067 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and mitigating potential off-target effects of U-104067, a pyrrolopyrimidine with known antioxidant and neuroprotective properties. While this compound has shown promise in preclinical models, it is crucial to characterize its selectivity to ensure that observed biological effects are attributable to its intended mechanism of action. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in their investigations.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] For this compound, which has a pyrrolopyrimidine scaffold common in kinase inhibitors, there is a potential for cross-reactivity with various kinases due to the conserved nature of the ATP-binding pocket.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.[1][3]

Q2: My experimental results with this compound are inconsistent with its presumed antioxidant and neuroprotective function. Could off-target effects be the cause?

A2: Yes, discrepancies between the expected and observed phenotype are a common indicator of potential off-target effects.[2] For instance, if this compound exhibits cytotoxicity at concentrations intended to be neuroprotective, it may be interacting with unintended cellular targets. It is essential to validate that the observed cellular phenotype is a direct result of the intended on-target activity.[2]

Q3: What are the initial steps to investigate potential off-target effects of this compound?

A3: A systematic approach is crucial for investigating suspected off-target effects.[1] Key initial steps include performing dose-response experiments to determine the minimal effective concentration, using a structurally unrelated compound with the same intended target to see if it replicates the phenotype, and employing a negative control analog of this compound (if available).[1]

Troubleshooting Guide

Issue Encountered with this compoundPotential CauseRecommended Action
Unexpected Cytotoxicity Off-target kinase inhibition leading to cell cycle arrest or apoptosis.Perform a broad-spectrum kinase panel screening to identify potential off-target kinases. Validate hits with orthogonal assays.
Discrepancy Between Biochemical and Cellular Assay Potency Poor cell permeability, active efflux by cellular transporters, or intracellular metabolism of this compound.[1]Conduct cell permeability assays (e.g., PAMPA) and assess compound stability in cell culture media and lysates. Use efflux pump inhibitors to investigate active transport.
Inconsistent Phenotypes Across Different Cell Lines Cell line-specific expression of off-target proteins.Profile the expression of potential off-target proteins (identified from kinase screening) in the cell lines used.
Vehicle Control (e.g., DMSO) Shows a Biological Effect High final solvent concentration.Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%. Include a vehicle control in all experiments.[1]

Experimental Protocols & Methodologies

A critical step in mitigating off-target effects is to experimentally identify them. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel: Select a broad panel of recombinant kinases (e.g., >100 kinases) representing different branches of the human kinome.

  • Assay Format: Utilize a validated kinase assay platform, such as ADP-Glo™ or a mobility shift assay, to measure kinase activity.[5][6]

  • Assay Conditions: Perform the assays at an ATP concentration near the Km of each kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to a vehicle control. Results are often presented as percent inhibition at a specific concentration (e.g., 1 µM) or as IC50 values for more potent interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with its intended target and potential off-targets in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Protocol 3: Genetic Validation using CRISPR-Cas9

Objective: To definitively determine if the observed phenotype is due to the intended on-target activity of this compound.

Methodology:

  • Target Knockout: Use CRISPR-Cas9 to generate a cell line with a knockout of the intended target of this compound.

  • Validation: Confirm the knockout at the genomic and protein levels.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, neurite outgrowth) with this compound on both the knockout and wild-type parental cell lines.

  • Data Analysis: If the phenotype is still observed in the knockout cells, it is likely due to an off-target effect.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Suspected Off-Target Effects

troubleshooting_workflow start Unexpected Experimental Outcome with this compound dose_response Perform Dose-Response Experiment start->dose_response orthogonal_inhibitor Test Structurally Unrelated Inhibitor for Same Target start->orthogonal_inhibitor negative_control Use Inactive Analog (if available) start->negative_control off_target_suspected Off-Target Effect Suspected dose_response->off_target_suspected orthogonal_inhibitor->off_target_suspected negative_control->off_target_suspected kinase_screen Kinase Panel Screen off_target_suspected->kinase_screen cetsa Cellular Thermal Shift Assay (CETSA) kinase_screen->cetsa Validate Hits crispr CRISPR-Cas9 Target Knockout cetsa->crispr Confirm On-Target vs. Off-Target Phenotype mitigation Mitigation Strategy: - Lower Concentration - Modify Compound - Select Alternative Tool crispr->mitigation

Caption: A workflow for investigating suspected off-target effects of this compound.

Hypothetical Signaling Pathway for this compound Neuroprotection

neuroprotection_pathway U104067 This compound ROS Reactive Oxygen Species (ROS) U104067->ROS Scavenges Nrf2 Nrf2 U104067->Nrf2 Activates Neuroprotection Neuroprotection U104067->Neuroprotection OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->Neuroprotection

Caption: A simplified diagram of the proposed antioxidant mechanism of this compound.

By following these guidelines and protocols, researchers can more confidently assess the on-target and off-target effects of this compound, leading to more robust and reproducible scientific findings.

References

Technical Support Center: U-1040667 Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of U-104067, a pyrrolopyrimidine antioxidant with neuroprotective properties. The following information is based on available preclinical data and general best practices for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyrrolopyrimidine antioxidant.[1][2] Its primary mechanism of action is believed to be the quenching of lipid peroxidation reactions through electron-donating and/or radical-trapping mechanisms.[2] It has demonstrated neuroprotective effects in preclinical models by mitigating neuronal damage caused by oxidative stress.[1][2]

Q2: In what experimental models has this compound been tested?

A2: this compound has been investigated in a rat model of neurotoxicity induced by 3-acetylpyridine (3-AP).[1] In this model, this compound demonstrated the ability to attenuate reductions in cerebellar cGMP and ATP, prevent the loss of motor coordination, and partially prevent neuronal loss in the inferior olivary nucleus.[1] It has also shown efficacy in a gerbil model of transient forebrain ischemia, protecting hippocampal CA1 neurons.[2]

Q3: What is the recommended route of administration for this compound?

A3: Based on preclinical studies, this compound has been shown to be effective when administered orally.[1] Pyrrolopyrimidines, the class of compounds this compound belongs to, are noted for their improved oral bioavailability compared to other antioxidant compounds.[2]

Q4: Is there evidence of a dose-response relationship for this compound?

A4: Yes, the neuroprotective effects of this compound have been found to be dose-related.[1] However, specific dose ranges and their corresponding efficacy are not extensively detailed in currently available public literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental model.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Lack of Efficacy - Inadequate dosage- Poor absorption- Timing of administration is not optimal in relation to the induced insult- Compound degradation- Perform a dose-response study to identify the optimal dose.- Ensure proper formulation of the compound for oral administration to maximize bioavailability.- Adjust the timing of this compound administration relative to the neurotoxic insult (e.g., pre-treatment, co-treatment, or post-treatment).- Verify the stability and purity of the this compound compound.
High Variability in Results - Inconsistent dosing technique- Animal-to-animal variation in metabolism or absorption- Variability in the induction of the experimental injury- Ensure consistent and accurate oral gavage technique.- Increase the number of animals per group to improve statistical power.- Standardize the procedure for inducing neurotoxicity to minimize variability.
Adverse Effects Observed - Off-target effects at high doses- Toxicity of the vehicle used for administration- Reduce the dose of this compound.- Evaluate the toxicity of the vehicle alone as a control group. Consider alternative, non-toxic vehicles.
Difficulty in Dissolving the Compound - this compound may have limited solubility in certain vehicles.- Consult the manufacturer's instructions for recommended solvents.- Experiment with different biocompatible solvents or suspension agents. Sonication may aid in solubilization.

Experimental Protocols

Representative In Vivo Protocol: Neuroprotection in a 3-Acetylpyridine (3-AP) Rat Model

This protocol is a generalized representation based on the study by Sethy et al. (1996).[1] Researchers should adapt this protocol to their specific experimental needs.

1. Animals:

  • Male Wistar rats (250-300g).

2. Materials:

  • This compound

  • 3-Acetylpyridine (3-AP)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Saline (0.9% NaCl)

3. Experimental Groups:

  • Group 1: Vehicle control (oral vehicle + saline IP)

  • Group 2: 3-AP control (oral vehicle + 3-AP IP)

  • Group 3: this compound treatment (this compound orally + 3-AP IP) - Multiple dose groups are recommended for a dose-response evaluation.

4. Procedure:

  • This compound Administration: Administer the appropriate dose of this compound or vehicle by oral gavage. The timing of administration relative to 3-AP injection should be optimized (e.g., 1 hour prior to 3-AP).

  • 3-AP Induction of Neurotoxicity: Administer 3-AP intraperitoneally (IP) at a dose of 500 µmol/kg.[1]

  • Behavioral Assessment: Conduct motor coordination tests (e.g., rotarod) at baseline and at specified time points after 3-AP administration (e.g., 96 hours).

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect cerebellar tissue. Analyze for levels of cGMP and ATP.

  • Histological Analysis: Perfuse the brains and collect them for histological analysis to assess neuronal loss in the inferior olivary nucleus (e.g., using Nissl staining).

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study on this compound.[1]

Parameter 3-AP Treated (Control) This compound + 3-AP Treated Significance
Cerebellar cGMP Significant ReductionAttenuated ReductionP < 0.01
Cerebellar ATP Significant ReductionAttenuated ReductionP < 0.01
Motor Coordination Significant LossPrevention of Loss-
Inferior Olivary Neurons Significant LossPartial but Significant Prevention of LossP < 0.01

Visualizations

Hypothetical Signaling Pathway of this compound in Neuroprotection

G ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation induces U104067 This compound U104067->ROS MitochondrialDysfunction Mitochondrial Dysfunction LipidPeroxidation->MitochondrialDysfunction ATP_Depletion ATP Depletion MitochondrialDysfunction->ATP_Depletion NeuronalDamage Neuronal Damage & Apoptosis ATP_Depletion->NeuronalDamage CellViability Increased Neuronal Survival MotorFunction Improved Motor Coordination CellViability->MotorFunction

Caption: Hypothetical signaling pathway of this compound in mitigating oxidative stress-induced neurodegeneration.

Experimental Workflow for Evaluating this compound Efficacy

G cluster_workflow Experimental Workflow A Animal Acclimation & Baseline Measurements B Randomization into Experimental Groups A->B C This compound or Vehicle Administration (Oral) B->C D Induction of Neurotoxicity (e.g., 3-AP IP) C->D E Post-insult Monitoring & Behavioral Testing D->E F Euthanasia & Tissue Collection E->F G Biochemical & Histological Analysis F->G H Data Analysis & Interpretation G->H

Caption: A generalized experimental workflow for assessing the neuroprotective effects of this compound in vivo.

References

Addressing variability in 3-acetylpyridine-induced neurotoxicity models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-acetylpyridine (3-AP) to induce neurotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 3-acetylpyridine (3-AP) neurotoxicity?

A1: 3-AP is an antagonist of nicotinamide (a form of vitamin B3). It gets incorporated into a fraudulent analog of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. This leads to the inhibition of NAD+-dependent enzymes, impairing energy metabolism and causing a depletion of ATP.[1][2][3] This energy deficit can subsequently trigger excitotoxic neuronal death, particularly in metabolically active brain regions.[1]

Q2: Which brain regions are most affected by 3-AP administration?

A2: The inferior olivary nucleus in the brainstem is highly susceptible to 3-AP, which leads to the degeneration of climbing fibers in the cerebellum and subsequent ataxia.[2][4] However, other regions can also be affected, including the striatum, hippocampus, various brainstem nuclei, and dorsal root ganglia.[1][5][6] The extent of the lesions can be influenced by the dose of 3-AP and the animal species used.

Q3: Why is nicotinamide (niacinamide) often administered after 3-AP?

A3: Nicotinamide is administered after 3-AP to limit the extent of the neurotoxic lesion and reduce mortality.[2][7] By providing the authentic precursor for NAD+ synthesis, nicotinamide can help to restore normal cellular metabolism and rescue neurons that have not been irreversibly damaged. The timing of this administration is a critical experimental parameter.[7]

Q4: Are there species and strain differences in sensitivity to 3-AP?

A4: Yes, significant differences exist. For instance, C57BL/6 mice are notably less sensitive to the neurotoxic effects of 3-AP than rats, requiring substantially higher doses to achieve comparable behavioral deficits.[2][8] Different mouse strains, such as BALB/c and C57BL/6, also exhibit varying sensitivities to 3-AP.[8] Hamsters have also been shown to be affected by 3-AP, with motor nuclei of the cerebral trunk and spinal cord being particularly vulnerable.[9]

Troubleshooting Guide

Problem 1: High mortality rate in experimental animals after 3-AP administration.

Possible Cause Troubleshooting Step
3-AP dose is too high for the specific species/strain/age. Review the literature for appropriate dosage ranges for your specific animal model.[1][2][7][8] Consider that older animals may be more susceptible to 3-AP toxicity.[1] Start with a lower dose and titrate up to find the optimal dose that induces the desired lesion with acceptable survival rates.
Delayed or inadequate nicotinamide administration. The time window between 3-AP and nicotinamide injection is crucial for survival and for controlling the lesion size.[7] Administering nicotinamide within 2.5 hours of a 95 mg/kg 3-AP injection in rats has been shown to result in a high survival rate.[7] Ensure the nicotinamide dose is sufficient.
Animal health status. Ensure that all animals are healthy and free from underlying conditions before beginning the experiment. Acclimate animals to the facility for an adequate period before any procedures.

Problem 2: Inconsistent or no observable behavioral deficits (e.g., ataxia).

Possible Cause Troubleshooting Step
3-AP dose is too low. C57BL/6 mice require a dose more than 6.5 times that used for rats to produce comparable deficits in balance and gait.[2][8] Verify your dosage calculations and consult literature for species/strain-specific dose-response studies.
Timing of behavioral testing. Behavioral deficits may take time to fully manifest. Ataxia is typically observed within 24 hours in rats.[6] For mice, motor deficits are assessed in the days following toxin administration.[2] Establish a clear timeline for behavioral assessments post-injection.
Insensitivity of the behavioral test. Ensure your behavioral testing protocol is sensitive enough to detect motor coordination deficits. The accelerating rotarod is a commonly used and effective test.[2] Ensure proper training and baseline measurements are taken before 3-AP administration.
Lesion location and extent. The primary lesion site for ataxia is the inferior olive. If other brain regions are more affected, the behavioral phenotype may differ. It is crucial to perform histological analysis to confirm the location and extent of the neuronal loss.[7] Behavioral tests alone are not sufficient to confirm the lesion.[7]

Problem 3: High variability in behavioral or histological results between animals.

Possible Cause Troubleshooting Step
Inconsistent drug administration. Ensure precise and consistent intraperitoneal (IP) injection technique for all animals. Inconsistent injection placement can affect drug absorption and distribution.
Variability in animal age and weight. Use animals within a narrow age and weight range. Lesion size can be significantly increased in older rats.[1]
Environmental factors. Maintain consistent housing conditions, diet, and handling procedures for all animals, as stress can influence neuroinflammatory and neurodegenerative processes.
Subjective behavioral scoring. Use automated systems for behavioral analysis (e.g., automated rotarod apparatus) to minimize subjective bias.[2] Ensure that any manual scoring is done by a blinded observer.

Data Presentation

Table 1: Example Dosing Parameters for 3-AP-Induced Neurotoxicity in Rodents

Species/Strain3-AP Dose (mg/kg)Administration RouteCo-administrationOutcomeReference
Sprague-Dawley Rat65i.p.-Motor incoordination revealed by BBB and Rotarod tests.[4]
DA/HAN Rat (15 days old)50, 65, or 95i.p.Nicotinamide (300 mg/kg) 2-4 hours laterDose- and time-delay-dependent survival and inferior olivary complex lesion.[7]
Adult Rat50 or 80i.p.-Degeneration of small-dark dorsal root ganglia neurons.[5]
C57BL/6 Mouse500i.p.Nicotinamide (500 mg/kg) 3-3.5 hours laterDeficits in balance and gait; significant loss of NeuN(+) neurons in the inferior olive.[2]
Adult Mouse150i.p.-Reduced spontaneous alternation in a T-maze, indicating hippocampal deficits.[10]

Experimental Protocols

1. Protocol for Induction of Cerebellar Ataxia in Mice (C57BL/6)

  • Materials:

    • 3-Acetylpyridine (Sigma-Aldrich)

    • Nicotinamide (Sigma-Aldrich)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Animal scale

    • Syringes and needles (e.g., 27-gauge)

  • Procedure:

    • Animal Acclimation: Acclimate C57BL/6 mice for at least one week prior to the experiment.[2]

    • Baseline Behavioral Testing: Train mice on the accelerating rotarod for several days to establish a stable baseline performance.[2]

    • Drug Preparation: Dissolve 3-AP and nicotinamide in sterile PBS to the desired concentrations. For example, to achieve a dose of 500 mg/kg.

    • Administration:

      • Weigh each mouse to determine the precise injection volume.

      • Administer 3-AP (e.g., 500 mg/kg) via intraperitoneal (i.p.) injection.

      • Approximately 3 to 3.5 hours after the 3-AP injection, administer nicotinamide (e.g., 500 mg/kg) via i.p. injection.[2]

    • Post-injection Monitoring: Monitor animals closely for any signs of distress.

    • Follow-up Behavioral Testing: Re-assess motor performance on the rotarod at specified time points (e.g., weekly) following the injections to quantify the motor deficit.[2]

2. Protocol for Histological Assessment of Neuronal Degeneration

  • Materials:

    • 4% Paraformaldehyde in phosphate buffer

    • Sucrose solutions (for cryoprotection)

    • Cryostat or microtome

    • Microscope slides

    • Staining reagents (e.g., Fluoro-Jade C for degenerating neurons, or antibodies against neuronal markers like NeuN for neuronal loss).[2]

  • Procedure:

    • Tissue Perfusion and Fixation: At the experimental endpoint, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.[2]

    • Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% paraformaldehyde.

    • Cryoprotection: Transfer the brain to a sucrose solution (e.g., 30% in PBS) until it sinks.

    • Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.

    • Staining:

      • For neuronal loss, perform immunohistochemistry using an anti-NeuN antibody to label mature neurons.[2]

      • For detecting degenerating neurons, use specific stains like Fluoro-Jade C, which brightly labels degenerating neurons and their processes.

    • Imaging and Analysis: Use a microscope to capture images of the regions of interest (e.g., inferior olive). Quantify neuronal loss or the number of degenerating neurons using image analysis software.

Visualizations

G cluster_0 Mechanism of 3-AP Neurotoxicity AP 3-Acetylpyridine (3-AP) NAD Fraudulent NAD+ Analog AP->NAD is converted to Enzyme Inhibition of NAD+-dependent enzymes NAD->Enzyme Energy Impaired Energy Metabolism (ATP Depletion) Enzyme->Energy Excitotoxicity Secondary Excitotoxicity Energy->Excitotoxicity Death Neuronal Cell Death Excitotoxicity->Death

Caption: Mechanism of 3-Acetylpyridine (3-AP) induced neurotoxicity.

G cluster_1 Experimental Workflow Start Start: Acclimation Baseline Baseline Behavioral Testing (e.g., Rotarod) Start->Baseline Dosing 3-AP Administration (i.p.) Baseline->Dosing Niacinamide Nicotinamide Administration (i.p., timed interval) Dosing->Niacinamide PostTest Post-lesion Behavioral Testing Niacinamide->PostTest Histo Histological Analysis PostTest->Histo End End: Data Analysis Histo->End

Caption: Standard experimental workflow for 3-AP neurotoxicity studies.

G cluster_2 Troubleshooting Logic Problem Inconsistent/No Behavioral Deficit Dose Is the 3-AP dose correct for the species/strain? Problem->Dose Timing Is the timing of behavioral testing appropriate? Dose->Timing Yes IncreaseDose Action: Increase 3-AP dose and/or verify strain sensitivity. Dose->IncreaseDose No Histology Is there histological confirmation of the lesion? Timing->Histology Yes AdjustTiming Action: Adjust testing schedule. Timing->AdjustTiming No PerformHisto Action: Perform histological analysis to verify lesion. Histology->PerformHisto No Success Problem Resolved Histology->Success Yes

Caption: Troubleshooting logic for inconsistent behavioral results.

References

Technical Support Center: Enhancing the Neuroprotective Effects of U-104067

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and exploring strategies to enhance the neuroprotective effects of U-104067, a pyrrolopyrimidine antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: U-104067F is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective effects in preclinical models.[1] Its primary mechanism of action is believed to be its ability to counteract oxidative stress, a key contributor to neuronal damage in various neurological disorders. In a study involving 3-acetylpyridine-treated rats, U-104067F was shown to mitigate the reduction of cerebellar cGMP and ATP, prevent the loss of motor coordination, and partially protect against the loss of inferior olivary neurons.[1]

Q2: What are the potential strategies to enhance the neuroprotective effects of this compound?

A2: While specific studies on enhancing the effects of this compound are limited, several general strategies for augmenting neuroprotection can be applied:

  • Combination Therapy: Combining this compound with agents that have complementary neuroprotective mechanisms could yield synergistic effects.[2][3][4][5][6] This could include glutamate antagonists, GABA agonists, anti-inflammatory agents, or other antioxidants.[3][4][7]

  • Structural Modification (Analog Development): Designing and synthesizing analogs of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[8][9]

  • Novel Drug Delivery Systems: Utilizing advanced drug delivery systems, such as nanoparticles or liposomes, could improve the bioavailability and brain penetration of this compound, thereby enhancing its efficacy.[10][11][12]

Q3: What are the common challenges encountered when working with experimental compounds like this compound?

A3: Researchers may encounter several challenges, including:

  • Solubility Issues: Poor aqueous solubility can hinder in vitro and in vivo experiments, affecting bioavailability and leading to inconsistent results.[13][14]

  • Stability Problems: The compound's stability in solution and under experimental conditions needs to be carefully evaluated to ensure accurate and reproducible data.[15]

  • Off-Target Effects: It is crucial to assess for potential off-target effects to ensure that the observed neuroprotection is a direct result of the intended mechanism of action.[16][17][18][19][20]

Troubleshooting Guides

Issue: Poor Aqueous Solubility of this compound
Potential Cause Troubleshooting Step Expected Outcome
Intrinsic low solubility Use a co-solvent (e.g., DMSO, ethanol) in your stock solution.[13] Ensure the final concentration of the co-solvent in the experimental medium is non-toxic to the cells or organism.Improved dissolution of this compound for in vitro assays.
Prepare a solid dispersion of this compound with a pharmaceutically acceptable carrier.Enhanced dissolution rate and bioavailability for in vivo studies.
pH-dependent solubility Determine the pKa of this compound and adjust the pH of the buffer to improve solubility.Increased concentration of dissolved this compound.
Precipitation during experiment Encapsulate this compound in liposomes or nanoparticles.[12]Improved stability in aqueous solutions and better delivery to target cells.
Issue: Inconsistent Neuroprotective Effects in Cell Culture
Potential Cause Troubleshooting Step Expected Outcome
Compound degradation Assess the stability of this compound in your cell culture medium over the experimental duration using methods like HPLC.Determine the half-life of the compound and adjust dosing frequency accordingly.
Cell line variability Ensure consistent cell passage number and health. Test the effect of this compound in multiple neuronal cell lines.Reproducible results across experiments.
Incorrect dosage Perform a dose-response study to determine the optimal neuroprotective concentration of this compound.Identification of the therapeutic window for this compound.
Off-target cytotoxicity Evaluate the cytotoxicity of this compound at a range of concentrations using a cell viability assay (e.g., MTT, LDH).Determine the maximum non-toxic concentration.

Data Presentation

Table 1: Summary of Preclinical Neuroprotective Effects of U-104067F in a 3-Acetylpyridine (3-AP) Rat Model [1]

Parameter 3-AP Treated (Control) 3-AP + U-104067F Treated Significance
Cerebellar cGMP Significantly ReducedAttenuated ReductionP < 0.01
Cerebellar ATP Significantly ReducedAttenuated ReductionP < 0.01
Motor Coordination ImpairedPreserved-
Inferior Olivary Neurons Significant LossPartially Prevented LossP < 0.01

Experimental Protocols

Protocol: In Vitro Assessment of Neuroprotection using a Hydrogen Peroxide-Induced Oxidative Stress Model
  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in 96-well plates and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (or its enhanced formulation) for 1-2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and cell death.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the this compound treated groups compared to the H₂O₂ only group indicates a neuroprotective effect.[8]

Protocol: In Vivo Evaluation of Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
  • Animal Model: Induce focal cerebral ischemia in rodents (e.g., rats, mice) using the MCAO surgical procedure.

  • Drug Administration: Administer this compound (or its enhanced formulation) intravenously or intraperitoneally at a specific time point before or after the ischemic insult. Include a vehicle-treated control group.

  • Neurological Deficit Scoring: Evaluate the neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: Quantify the infarct volume and compare the treated group with the control group. A significant reduction in infarct volume and neurological deficit score indicates a neuroprotective effect.[21]

Mandatory Visualizations

G cluster_0 Oxidative Stress Cascade cluster_1 This compound Mechanism ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Damage Neuronal Damage & Death LipidPeroxidation->Neuronal_Damage ProteinOxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage U104067 This compound Antioxidant_Effect Antioxidant Effect U104067->Antioxidant_Effect Antioxidant_Effect->ROS Scavenges

Caption: Proposed antioxidant mechanism of this compound.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay Start Start: Plate Neuronal Cells Pretreat Pre-treat with this compound Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., H2O2) Pretreat->Induce_Stress Incubate Incubate for 24h Induce_Stress->Incubate Assess_Viability Assess Cell Viability (MTT Assay) Incubate->Assess_Viability Analyze Analyze Data Assess_Viability->Analyze End End Analyze->End

Caption: Workflow for in vitro neuroprotection screening.

G cluster_0 Strategies to Enhance Neuroprotection cluster_1 Combination Therapy cluster_2 Analog Development cluster_3 Drug Delivery U104067 This compound Glutamate_Antagonist Glutamate Antagonist U104067->Glutamate_Antagonist GABA_Agonist GABA Agonist U104067->GABA_Agonist Anti_Inflammatory Anti-Inflammatory U104067->Anti_Inflammatory Improved_Potency Improved Potency U104067->Improved_Potency Better_PK Better Pharmacokinetics U104067->Better_PK Nanoparticles Nanoparticles U104067->Nanoparticles Liposomes Liposomes U104067->Liposomes Enhanced_Neuroprotection Enhanced Neuroprotective Effect Glutamate_Antagonist->Enhanced_Neuroprotection GABA_Agonist->Enhanced_Neuroprotection Anti_Inflammatory->Enhanced_Neuroprotection Improved_Potency->Enhanced_Neuroprotection Better_PK->Enhanced_Neuroprotection Nanoparticles->Enhanced_Neuroprotection Liposomes->Enhanced_Neuroprotection

Caption: Potential strategies for enhancing this compound efficacy.

References

Technical Support Center: U-104067 Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common limitations when working with the neuroprotective agent U-104067. Given the limited publicly available data on this compound, this guide also incorporates best practices and troubleshooting strategies for working with novel antioxidant and neuroprotective compounds of a similar class.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or No Neuroprotective Effect Observed in Cell-Based Assays

Question: My in vitro experiments with this compound are showing variable or no significant neuroprotective effects against oxidative stress. What are the possible causes and solutions?

Answer:

Several factors can contribute to a lack of a discernible neuroprotective effect in cell-based assays. Here is a systematic approach to troubleshooting this issue:

  • Compound Integrity and Solubility:

    • Verification: Confirm the identity and purity of your this compound stock through appropriate analytical methods (e.g., HPLC, mass spectrometry).

    • Solubility: this compound is often supplied as a hydrochloride hydrate, which should be soluble in aqueous solutions. However, if you are observing precipitation, consider preparing fresh stock solutions in a different solvent system (e.g., DMSO) and then diluting to the final concentration in your cell culture medium. Ensure the final solvent concentration is not toxic to your cells.

  • Cell Culture Conditions:

    • Cell Health: Ensure your neuronal cell cultures are healthy and not overly confluent before inducing oxidative stress. Stressed or unhealthy cells may not respond appropriately to neuroprotective agents.

    • Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Consider reducing the serum concentration or using a serum-free medium during the treatment period.

  • Experimental Design:

    • Concentration Range: You may be using a sub-optimal concentration of this compound. Perform a dose-response curve to determine the optimal protective concentration for your specific cell type and oxidative stressor.

    • Timing of Treatment: The timing of this compound administration relative to the oxidative insult is critical. Consider pre-treatment, co-treatment, and post-treatment paradigms.

    • Choice of Oxidative Stressor: The mechanism of action of this compound as a pyrrolopyrimidine antioxidant suggests it is most effective against reactive oxygen species (ROS).[1] Ensure your chosen oxidative stressor (e.g., H₂O₂, rotenone, 6-OHDA) is appropriate for evaluating an antioxidant's efficacy.

Issue 2: Unexpected Toxicity or Off-Target Effects in In Vivo Models

Question: I am observing unexpected toxicity or adverse effects in my animal models treated with this compound. How can I troubleshoot this?

Answer:

In vivo studies can be complex, and unexpected toxicity can arise from various factors.

  • Dose and Administration Route:

    • Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Pharmacokinetics: The oral administration route has been documented for this compound.[1] If using a different route (e.g., intraperitoneal, intravenous), the pharmacokinetic and pharmacodynamic properties may differ significantly, potentially leading to toxicity.

  • Vehicle and Formulation:

    • Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing the observed toxicity. Run a vehicle-only control group to rule out this possibility.

    • Formulation Stability: Ensure the this compound formulation is stable and does not precipitate upon administration, which could lead to localized toxicity or embolism.

  • Off-Target Effects:

    • Literature Review: While specific off-target effects for this compound are not well-documented, it is prudent to review literature on related pyrrolopyrimidine compounds for potential off-target activities.

    • Phenotypic Observation: Carefully document all physiological and behavioral changes in the treated animals. This information can provide clues to potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is characterized as a pyrrolopyrimidine antioxidant.[1] Its neuroprotective effects are associated with its ability to mitigate reductions in cerebellar cGMP and ATP levels induced by neurotoxins like 3-acetylpyridine.[1] This suggests that this compound may act by scavenging free radicals and preserving cellular energy metabolism in the face of oxidative stress.

Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?

A2: Specific dosage information is limited. However, based on the available literature, oral administration in rats has been investigated.[1] For in vitro studies, a typical starting point for novel neuroprotective compounds is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 10 nM to 100 µM). For in vivo studies, a pilot study to determine the optimal dose is highly recommended.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For stock solutions, consult the manufacturer's instructions. Generally, dissolving in an appropriate solvent like DMSO or a buffered aqueous solution is recommended. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide example data ranges for neuroprotective compounds similar to this compound. Note: This data is illustrative and may not be specific to this compound. Researchers should determine these values empirically for their specific experimental systems.

Table 1: Example In Vitro Efficacy of a Novel Neuroprotective Agent

Cell LineOxidative StressorEC₅₀ (µM)
SH-SY5YH₂O₂ (100 µM)5 - 15
Primary Cortical NeuronsGlutamate (50 µM)1 - 10
PC126-OHDA (200 µM)10 - 25

Table 2: Example Pharmacokinetic Parameters of a Novel Neuroprotective Agent in Rodents (Oral Administration)

ParameterValue
Bioavailability (%)30 - 50
Tₘₐₓ (hours)1 - 2
Half-life (hours)4 - 6
Cₘₐₓ (ng/mL)100 - 500

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Prepare a solution of the oxidative stressor (e.g., H₂O₂) in cell culture medium. Add the stressor to the wells containing the cells and this compound.

  • Incubation: Incubate the plate for a duration determined by the specific stressor and cell type (typically 12-24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, AlamarBlue, or LDH release.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ of this compound.

Visualizations

signaling_pathway Hypothesized Neuroprotective Pathway of this compound oxidative_stress Oxidative Stress (e.g., 3-Acetylpyridine) ros Increased ROS oxidative_stress->ros induces cellular_damage Cellular Damage ros->cellular_damage causes u104067 This compound u104067->ros scavenges atp_depletion ATP Depletion u104067->atp_depletion prevents cgmp_reduction cGMP Reduction u104067->cgmp_reduction prevents neuroprotection Neuroprotection u104067->neuroprotection promotes cellular_damage->atp_depletion cellular_damage->cgmp_reduction neuronal_death Neuronal Death atp_depletion->neuronal_death leads to cgmp_reduction->neuronal_death leads to

Caption: Hypothesized mechanism of this compound neuroprotection.

experimental_workflow In Vitro Neuroprotection Assay Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells adhere Allow Cells to Adhere (24h) plate_cells->adhere pretreat Pre-treat with this compound (1-2h) adhere->pretreat induce_stress Induce Oxidative Stress pretreat->induce_stress incubate Incubate (12-24h) induce_stress->incubate measure_viability Measure Cell Viability (e.g., MTT) incubate->measure_viability analyze Analyze Data & Determine EC50 measure_viability->analyze end End analyze->end

Caption: Workflow for in vitro neuroprotection screening.

troubleshooting_logic Troubleshooting Inconsistent In Vitro Results start Inconsistent/No Effect check_compound Check Compound Integrity & Solubility start->check_compound First Step check_cells Verify Cell Health & Culture Conditions start->check_cells First Step check_protocol Review Experimental Protocol start->check_protocol First Step issue_resolved Issue Resolved check_compound->issue_resolved check_cells->issue_resolved check_protocol->issue_resolved

Caption: Logical steps for troubleshooting in vitro assays.

References

Validation & Comparative

A Comparative Analysis of U-104067F and Other Neuroprotective Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective antioxidant U-104067F with other well-established antioxidants: Edaravone, N-acetylcysteine (NAC), and Vitamin E. The comparison is based on available experimental data, focusing on their mechanisms of action and efficacy in preclinical models of neurological damage.

Introduction to the Compared Neuroprotective Antioxidants

U-104067F is a novel pyrrolopyrimidine antioxidant, a class of compounds known for their ability to inhibit lipid peroxidation and their enhanced penetration of the central nervous system. It has been investigated for its potential to mitigate neuronal damage in models of neurotoxicity.

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[1][2] Its neuroprotective effects are attributed to its ability to scavenge various reactive oxygen species (ROS).[1][2]

N-acetylcysteine (NAC) is a precursor to the endogenous antioxidant glutathione (GSH).[3][4] It exerts its neuroprotective effects by replenishing intracellular GSH levels, and it also possesses direct radical scavenging and anti-inflammatory properties.[3][4][5]

Vitamin E (specifically α-tocopherol) is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[6] It has been extensively studied for its neuroprotective potential in various models of oxidative stress-related neuronal injury.

Mechanism of Action: A Comparative Overview

The primary mechanism of these antioxidants involves the mitigation of oxidative stress, a key contributor to neuronal damage in various neurological disorders. However, their specific modes of action differ.

  • U-104067F , as a pyrrolopyrimidine and lazaroid-type compound, is believed to act as a potent inhibitor of iron-dependent lipid peroxidation within cellular membranes. This class of compounds is designed to localize in lipid environments to interrupt the chain reaction of lipid degradation initiated by free radicals.

  • Edaravone directly scavenges several types of free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•), in both aqueous and lipid phases.[1] This broad-spectrum scavenging activity helps to reduce oxidative damage to various cellular components.[1]

  • N-acetylcysteine (NAC) primarily acts indirectly by providing the cysteine necessary for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3] Elevated GSH levels enhance the capacity of neurons to neutralize reactive oxygen species. NAC may also exert direct antioxidant effects through its thiol group.[3]

  • Vitamin E is a chain-breaking antioxidant that integrates into lipid membranes.[6] It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation cascade and protecting the structural integrity of neuronal membranes.[6]

dot

Antioxidant_Mechanisms cluster_ROS Oxidative Stress cluster_Antioxidants Neuroprotective Antioxidants cluster_Cellular_Targets Cellular Protection ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox initiates NeuronalSurvival Neuronal Survival ROS->NeuronalSurvival induces apoptosis Membrane Cell Membrane Integrity LipidPerox->Membrane damages U104067F U-104067F U104067F->LipidPerox inhibits U104067F->NeuronalSurvival promotes Edaravone Edaravone Edaravone->ROS scavenges Edaravone->NeuronalSurvival promotes NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH precursor to VitaminE Vitamin E VitaminE->LipidPerox inhibits (chain-breaking) VitaminE->NeuronalSurvival promotes GSH->ROS neutralizes GSH->NeuronalSurvival promotes Membrane->NeuronalSurvival maintains

Caption: Mechanisms of action for U-104067F and other neuroprotective antioxidants.

Quantitative Comparison of Neuroprotective Efficacy

Direct comparative studies of U-104067F with Edaravone, NAC, and Vitamin E are limited. The following tables summarize available quantitative data from preclinical studies in various models of neurological damage.

In Vitro Antioxidant Activity
CompoundAssayIC50 ValueReference
Edaravone Lipid Peroxidation (rat brain homogenate)15.3 µM[1]
Neuroprotection in a Model of Neurotoxicity (3-Acetylpyridine-Induced)
CompoundModelDosageOutcomeReference
U-104067F 3-Acetylpyridine-treated ratsOral administrationAttenuated reductions in cerebellar cGMP and ATP; Prevented loss of motor coordination; Partially prevented loss of inferior olivary neurons.
Neuroprotection in a Traumatic Brain Injury (TBI) Model
CompoundModelDosageKey Quantitative OutcomesReference(s)
Edaravone Rat TBI (weight-drop)1.5 mg/kg, i.v.Increased neuronal number in hippocampal CA3 to 60.8±8.3 (vs. 28.3±4.5 in vehicle).[7]
Mouse TBI (CCI)3.0 mg/kg, i.v.Significant reduction in injury volume when administered up to 6 hours post-injury.[8][9]
N-acetylcysteine (NAC) Rat TBI (fluid percussion)150 mg/kg/dayAlmost completely eliminated neuronal loss at 2 weeks (3% vs. 21% in control) and 2 months (3% vs. 35% in control).[10]
Human TBI (moderate to severe)High-dose i.v.Significant reduction in inflammatory markers (IL-6, MDA) and neuronal damage markers (NSE, S100B) by day 7.[11]
Vitamin E Rat TBI (fluid percussion)500 IU/kg in diet for 4 weeksCounteracted FPI-induced increases in protein carbonyls and reductions in SOD and Sir2 levels.[12]
Rat TBI (weight-drop)67.5 mg/kgSignificant increase in antioxidant enzymes (SOD, CAT, GPx) and decrease in MDA compared to untreated TBI group.[13]

Experimental Protocols

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Rats

This protocol describes a common method for inducing a reproducible TBI in animal models.[14][15][16]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their heads are fixed in a stereotaxic frame.

  • Craniotomy: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex) to expose the dura mater.

  • Injury Induction: A pneumatically or electromagnetically controlled impactor tip of a specific diameter (e.g., 5 mm) is used to impact the exposed cortex at a set velocity and depth (e.g., 4 m/s velocity, 2.8 mm depth).

  • Post-Injury Care: The bone flap is typically not replaced, and the scalp is sutured. Animals are monitored during recovery.

dot

TBI_Workflow cluster_pre Pre-Injury cluster_injury Injury Induction cluster_post Post-Injury cluster_treatment Treatment & Analysis Anesthesia Anesthesia Stereotaxic Stereotaxic Fixation Anesthesia->Stereotaxic Craniotomy Craniotomy Stereotaxic->Craniotomy CCI Controlled Cortical Impact (CCI) Craniotomy->CCI Suturing Scalp Suturing CCI->Suturing Recovery Animal Recovery & Monitoring Suturing->Recovery DrugAdmin Drug Administration (e.g., U-104067F, Edaravone) Recovery->DrugAdmin Behavioral Behavioral Testing (e.g., Morris Water Maze) DrugAdmin->Behavioral Biochemical Biochemical Analysis (e.g., MDA, SOD) DrugAdmin->Biochemical Histology Histological Analysis (e.g., Lesion Volume) DrugAdmin->Histology

Caption: Experimental workflow for preclinical testing of neuroprotective agents in a TBI model.

Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents following TBI.[17][18]

  • Apparatus: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.

  • Acquisition Phase: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: The platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Measurement of Malondialdehyde (MDA) in Brain Tissue

MDA is a marker of lipid peroxidation and oxidative stress.[19][20][21]

  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: The homogenate is reacted with thiobarbituric acid (TBA) at a high temperature and acidic pH.

  • Spectrophotometric Measurement: The resulting pink-colored product is measured spectrophotometrically (typically at 532 nm), and the MDA concentration is calculated based on a standard curve.

Conclusion

U-104067F, a pyrrolopyrimidine antioxidant, shows promise as a neuroprotective agent, particularly due to its ability to inhibit lipid peroxidation and its favorable brain penetration properties. While direct comparative data is scarce, preclinical studies on Edaravone, NAC, and Vitamin E in models like TBI provide a benchmark for neuroprotective efficacy. Edaravone demonstrates robust effects in reducing lesion volume and neuronal loss. NAC shows significant potential in preserving neuronal integrity and improving neurological scores, likely through its role in replenishing glutathione. Vitamin E effectively mitigates oxidative stress markers.

Future research should focus on direct, head-to-head comparisons of U-104067F with other antioxidants in standardized models of neurological injury to better delineate its therapeutic potential. Further elucidation of its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a clinical candidate.

References

U-104067: A Comparative Analysis of Efficacy in the Pyrrolopyrimidine Class

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the pyrrolopyrimidine compound U-104067F, a potent antioxidant with significant neuroprotective properties, reveals its standing among other compounds in its class. This guide provides a detailed comparison of U-104067F's efficacy against related pyrrolopyrimidine derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction to U-104067F and Pyrrolopyrimidine Antioxidants

U-104067F belongs to the pyrrolopyrimidine class of compounds, which are recognized for their antioxidant and neuroprotective capabilities. These compounds are of significant interest in the development of therapeutics for neurodegenerative diseases and ischemic events. Their mechanism of action is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thus mitigating oxidative stress-induced neuronal damage.

Comparative Efficacy: U-104067F and Analogs

The efficacy of U-104067F is best understood in comparison to its close analog, U-101033E, and other pyrrolopyrimidine compounds that have been evaluated for their antioxidant and neuroprotective effects.

In Vitro Antioxidant Activity

Several pyrrolopyrimidine derivatives have been assessed for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common in vitro measure of antioxidant activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Compound 8e DPPH122.07BHT128.77
Compound 4b DPPH129.38BHT128.77
Compound 3a DPPH160.05BHT128.77

BHT: Butylated hydroxytoluene, a standard antioxidant.

In Vivo Neuroprotective Efficacy

The neuroprotective effects of U-104067F and U-101033E have been evaluated in various animal models of cerebral ischemia.

CompoundAnimal ModelKey Efficacy Data
U-104067F 3-Acetylpyridine-induced neurotoxicity in ratsSignificantly attenuated reductions in cerebellar cGMP and ATP; prevented loss of motor coordination; partially prevented loss of inferior olivary neurons.[1]
U-104067F Gerbil forebrain ischemia (10-min)At 30 mg/kg, significantly attenuated the loss of nigrostriatal dopaminergic neurons to only a 20% loss compared to a 42% loss in vehicle-treated animals.[2]
U-104067F Gerbil forebrain ischemia (5-min)Provided partial sparing of CA1 hippocampal neurons.[3]
U-101033E Rat focal cerebral ischemiaReduced infarct volume by 51%.[4][5][6]
U-101033E Rat global cerebral ischemiaReduced neuronal damage in the hippocampal CA1 region from 64.3% to 31.2%.[7]
U-101033E Gerbil forebrain ischemia (10-min)At 5 mg/kg and 15 mg/kg, attenuated the loss of nigrostriatal neurons to 23% and 28% loss, respectively.[2]
U-101033E Gerbil forebrain ischemia (5-min)Demonstrated greater ability than tirilazad to protect the hippocampal CA1 region.[8] Delaying treatment up to 4 hours post-ischemia still resulted in significant protection.[8]

Experimental Protocols

In Vitro DPPH Radical Scavenging Assay

The antioxidant activity of the pyrrolopyrimidine compounds was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

  • Preparation of Solutions: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Neuroprotection Studies: Gerbil Forebrain Ischemia Model

This model is used to assess the neuroprotective effects of compounds against global cerebral ischemia.

  • Animal Preparation: Adult Mongolian gerbils are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the bilateral common carotid arteries are exposed and occluded for a specific duration (e.g., 5 or 10 minutes) using aneurysm clips to induce forebrain ischemia.

  • Reperfusion: The clips are removed to allow for reperfusion of the brain.

  • Drug Administration: The test compound (e.g., U-104067F or U-101033E) or vehicle is administered at specified doses and time points relative to the ischemic insult (e.g., pre-ischemia, during ischemia, or post-ischemia).

  • Neurobehavioral Assessment: Neurological deficits and behavioral outcomes can be assessed at various time points post-ischemia.

  • Histological Analysis: After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed for histological processing. Brain sections are stained (e.g., with cresyl violet) to assess neuronal damage, particularly in vulnerable regions like the hippocampal CA1 area. The number of surviving neurons is quantified to determine the extent of neuroprotection.

Signaling Pathways and Mechanisms of Action

The primary neuroprotective mechanism of U-104067F and related pyrrolopyrimidine antioxidants is their ability to counteract oxidative stress.

Antioxidant_Neuroprotection cluster_Ischemic_Cascade Ischemic Cascade cluster_Intervention Therapeutic Intervention cluster_Mechanism Mechanism of Action Ischemia Cerebral Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation NeuronalDamage Neuronal Damage & Cell Death LipidPeroxidation->NeuronalDamage Neuroprotection Neuroprotection U104067F U-104067F & other Pyrrolopyrimidines RadicalScavenging Free Radical Scavenging U104067F->RadicalScavenging Directly quenches InhibitionLP Inhibition of Lipid Peroxidation U104067F->InhibitionLP Prevents RadicalScavenging->ROS InhibitionLP->LipidPeroxidation Blocks InhibitionLP->Neuroprotection

Caption: Antioxidant mechanism of pyrrolopyrimidine compounds in neuroprotection.

This diagram illustrates how ischemic events lead to an increase in reactive oxygen species (ROS), causing lipid peroxidation and subsequent neuronal damage. Pyrrolopyrimidine compounds like U-104067F intervene by directly scavenging free radicals and inhibiting lipid peroxidation, thereby exerting their neuroprotective effects.

Experimental Workflow

The evaluation of novel pyrrolopyrimidine compounds typically follows a structured experimental workflow.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Preclinical Preclinical Development Synthesis Compound Synthesis & Characterization AntioxidantAssay Antioxidant Activity (e.g., DPPH Assay) Synthesis->AntioxidantAssay CellBasedAssays Cell-based Assays (Neurotoxicity Models) AntioxidantAssay->CellBasedAssays AnimalModels Animal Models of Neurodegeneration/Ischemia CellBasedAssays->AnimalModels Efficacy Efficacy Assessment (Histology, Behavior) AnimalModels->Efficacy ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Efficacy->ADMET LeadOptimization Lead Optimization ADMET->LeadOptimization

References

A Comparative Guide to the Neuroprotective Effects of U-104067F and Other Potent Lipid Peroxidation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of the pyrrolopyrimidine antioxidant U-104067F with other notable inhibitors of lipid peroxidation, including the 21-aminosteroid (lazaroid) Tirilazad (U-74006F) and the novel antioxidant LY341122. The information presented is collated from preclinical studies in various models of neurodegeneration, offering a valuable resource for researchers in the field.

Introduction to Lipid Peroxidation in Neurodegeneration

Lipid peroxidation is a critical mechanism in the pathophysiology of several neurodegenerative diseases. It is a process where oxidants like reactive oxygen species (ROS) attack lipids, leading to the production of toxic aldehydes and cell damage. The brain is particularly vulnerable to lipid peroxidation due to its high content of polyunsaturated fatty acids, high oxygen consumption, and relatively low antioxidant defenses. This cascade of events contributes to neuronal injury in conditions such as stroke, traumatic brain injury, and neurotoxic poisoning. Consequently, inhibiting lipid peroxidation is a key therapeutic strategy for neuroprotection.

Comparative Efficacy of Lipid Peroxidation Inhibitors

The following tables summarize the quantitative data from preclinical studies, demonstrating the neuroprotective effects of U-104067F, Tirilazad (U-74006F), and LY341122 in their respective experimental models.

Table 1: Neuroprotective Effects of U-104067F in 3-Acetylpyridine-Induced Neurotoxicity
Parameter3-Acetylpyridine (Control)3-Acetylpyridine + U-104067FOutcome
Cerebellar cGMP reductionSignificant (P < 0.01)Attenuated (dose-dependent)U-104067F prevents the reduction in cerebellar cGMP.[1]
Cerebellar ATP reductionSignificant (P < 0.01)Attenuated (dose-dependent)U-104067F prevents the reduction in cerebellar ATP.[1]
Inferior Olivary Neuron LossSignificant (P < 0.01)Partially but significantly prevented (P < 0.01)U-104067F demonstrates partial preservation of inferior olivary neurons.[1]
Motor CoordinationLoss of coordinationPreventedU-104067F prevents the loss of motor coordination.[1]
Table 2: Neuroprotective Effects of Tirilazad (U-74006F) in Traumatic Brain Injury
ParameterVehicle (Control)Tirilazad (U-74006F)Outcome
Neurological Status (Grip Test Score)BaselineSignificant improvement (up to 168.6%)Tirilazad significantly improves neurological status 1 hour post-injury over a broad dose range (0.003 to 30 mg/kg).[2]
1-Week Survival Rate27.3%78.6%A 1 mg/kg dose of Tirilazad significantly increases the 1-week survival rate.[2]
Table 3: Neuroprotective Effects of LY341122 in Focal Cerebral Ischemia
ParameterVehicle (Control)LY341122 (10 mg/kg)Outcome
Total Infarct VolumeSignificantly higherSignificantly reducedLY341122 significantly reduces the total infarct volume.[3]
Cortical Infarct Volume (mm³)106.8 ± 20.914.7 ± 9.5 (treatment at 1h)LY341122 significantly reduces cortical infarct volume.[3]
Striatal Infarct Volume (mm³)68.2 ± 6.723.7 ± 3.4 (treatment at 1h)LY341122 significantly reduces striatal infarct volume.[3]
Neurological ScoreBaselineSignificantly improved at 24, 48, and 72hLY341122 significantly improves the neurological score post-ischemia.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

U-104067F in 3-Acetylpyridine-Induced Neurotoxicity in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (3-AP) at a dose of 500 µmol/kg.[1] This protocol is known to cause selective destruction of neurons in the inferior olive, leading to ataxia.[4]

  • Drug Administration: U-104067F was administered orally at various doses. The treatment was given in relation to the 3-AP administration to assess its neuroprotective effects.

  • Endpoint Measurements:

    • Neurochemical Analysis: Cerebellar levels of cyclic GMP (cGMP) and adenosine triphosphate (ATP) were measured 96 hours after 3-AP treatment.[1]

    • Histopathology: The number of neurons in the inferior olivary nucleus was quantified to assess neuronal loss.[1]

    • Behavioral Assessment: Motor coordination was evaluated to determine the functional outcome.[1]

Tirilazad (U-74006F) in a Weight-Drop Model of Traumatic Brain Injury in Mice
  • Animal Model: Unanesthetized male CF-1 mice.

  • Induction of Traumatic Brain Injury: A closed head injury was induced by a 50-gram weight dropped from a height of 18 cm (900 gm-cm).[2] This model produces a severe concussive injury.

  • Drug Administration: A single intravenous (i.v.) injection of Tirilazad (U-74006F) at doses ranging from 0.001 to 30 mg/kg was administered via the tail vein within 5 minutes post-injury.[2] In some experiments, a second dose was given at 1.5 hours after the injury.[2]

  • Endpoint Measurements:

    • Neurological Assessment: Neurological status was evaluated at 1 hour post-injury using a grip test.[2]

    • Survival Rate: The percentage of animals surviving at 1 week post-injury was recorded.[2]

LY341122 in a Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Focal Cerebral Ischemia: Transient MCAO was performed for 120 minutes by the retrograde insertion of an intraluminal nylon suture coated with poly-L-lysine.[3] This is a widely used and reproducible model of stroke.

  • Drug Administration: LY341122 was administered intravenously (i.v.) as a bolus (5 or 10 mg/kg) followed by an infusion (5 or 10 mg/kg/h for 20 hours), starting at either 1 or 2 hours after the onset of MCAO.[3]

  • Endpoint Measurements:

    • Neurological Evaluation: Neurological status was assessed at 60 minutes during MCAO and daily for 3 days post-ischemia.[3]

    • Infarct Volume Assessment: Three days after ischemia, brains were perfusion-fixed, and the infarct volumes (total, cortical, and striatal) were determined.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for U-104067F, Tirilazad, and LY341122 is the inhibition of lipid peroxidation. The following diagrams illustrate the lipid peroxidation cascade and the experimental workflow for evaluating neuroprotective agents.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in cell membranes ROS->PUFA attacks Lipid_Radical Lipid Radical PUFA->Lipid_Radical forms Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical reacts with O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide forms Toxic_Aldehydes Toxic Aldehydes (e.g., 4-HNE, MDA) Lipid_Hydroperoxide->Toxic_Aldehydes decomposes to Cell_Damage Cellular Damage & Neuronal Death Toxic_Aldehydes->Cell_Damage Inhibitors U-104067F Tirilazad LY341122 Inhibitors->Lipid_Peroxyl_Radical scavenges Experimental_Workflow Model Induction of Neurodegenerative Model (e.g., MCAO, TBI, 3-AP) Treatment Administration of Neuroprotective Agent (e.g., U-104067F) Model->Treatment Control Administration of Vehicle (Control) Model->Control Assessment Assessment of Neuroprotection Treatment->Assessment Control->Assessment Behavioral Behavioral Tests (e.g., Neurological Score) Assessment->Behavioral Histological Histological Analysis (e.g., Infarct Volume, Cell Count) Assessment->Histological Biochemical Biochemical Assays (e.g., cGMP, ATP levels) Assessment->Biochemical Comparison Comparative Analysis Behavioral->Comparison Histological->Comparison Biochemical->Comparison

References

Comparative Analysis of U-104067's Effect on cGMP and ATP in a Neurotoxic Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neuroprotective Agent U-104067

This guide provides a comparative analysis of the pyrrolopyrimidine antioxidant this compound, focusing on its effects on cyclic guanosine monophosphate (cGMP) and adenosine triphosphate (ATP) levels in a preclinical model of neurodegeneration. The data presented is based on published experimental findings and is intended to offer an objective overview for researchers in neuropharmacology and drug development.

Introduction to this compound

This compound is a pyrrolopyrimidine antioxidant that has demonstrated neuroprotective properties in animal models. Its mechanism of action is linked to the mitigation of oxidative stress and the preservation of cellular energy metabolism and signaling pathways. This guide will delve into its specific effects on cGMP and ATP, two critical molecules in neuronal function and survival, in the context of 3-acetylpyridine (3-AP)-induced neurotoxicity in rats. 3-AP is a neurotoxin known to induce selective neuronal damage, providing a relevant model for studying neuroprotective interventions.

Data Presentation: this compound and Alternatives

A pivotal study by Sethy et al. (1996) investigated the effects of U-104067F on cerebellar cGMP and ATP levels in rats treated with 3-acetylpyridine. The study demonstrated that 3-AP administration led to a significant reduction in both cGMP and ATP. Oral administration of U-104067F was found to significantly attenuate these reductions in a dose-dependent manner, highlighting its neuroprotective potential.[1]

CompoundExperimental ModelEffect on cGMPEffect on ATPReference
U-104067F 3-Acetylpyridine-treated ratsAttenuates reductionAttenuates reductionSethy et al., 1996[1]
Alternative 1Data not availableData not availableData not available
Alternative 2Data not availableData not availableData not available

Note: The table will be updated as more comparative data becomes available.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 3-AP-induced neurotoxicity and the neuroprotective effect of this compound, along with a typical experimental workflow for such a study.

G cluster_0 3-AP Induced Neurotoxicity cluster_1 This compound Neuroprotection 3-AP 3-AP Energy_Metabolism_Impairment Energy Metabolism Impairment 3-AP->Energy_Metabolism_Impairment Oxidative_Stress Oxidative Stress 3-AP->Oxidative_Stress ATP_Depletion ATP Depletion Energy_Metabolism_Impairment->ATP_Depletion cGMP_Reduction cGMP Reduction Energy_Metabolism_Impairment->cGMP_Reduction Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage ATP_Depletion->Neuronal_Damage cGMP_Reduction->Neuronal_Damage This compound This compound Antioxidant_Effect Antioxidant Effect This compound->Antioxidant_Effect Preservation_of_Metabolism Preservation of Energy Metabolism This compound->Preservation_of_Metabolism Neuroprotection Neuroprotection Antioxidant_Effect->Neuroprotection Attenuation_of_ATP_Depletion Attenuation of ATP Depletion Preservation_of_Metabolism->Attenuation_of_ATP_Depletion Attenuation_of_cGMP_Reduction Attenuation of cGMP Reduction Preservation_of_Metabolism->Attenuation_of_cGMP_Reduction Attenuation_of_ATP_Depletion->Neuroprotection Attenuation_of_cGMP_Reduction->Neuroprotection

Caption: Proposed mechanism of this compound neuroprotection against 3-AP toxicity.

G Animal_Model Wistar Rats Grouping Grouping: - Control - 3-AP Vehicle - 3-AP + this compound (Dose 1) - 3-AP + this compound (Dose 2) Animal_Model->Grouping Induction Induction of Neurotoxicity (i.p. injection of 3-AP) Grouping->Induction Treatment Oral Administration of This compound or Vehicle Induction->Treatment Observation Observation Period (e.g., 96 hours) Treatment->Observation Sacrifice Euthanasia and Cerebellum Dissection Observation->Sacrifice Biochemical_Assays Biochemical Assays Sacrifice->Biochemical_Assays cGMP_Assay cGMP Measurement (Radioimmunoassay) Biochemical_Assays->cGMP_Assay ATP_Assay ATP Measurement (Bioluminescence Assay) Biochemical_Assays->ATP_Assay Data_Analysis Data Analysis and Statistical Comparison cGMP_Assay->Data_Analysis ATP_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects.

Experimental Protocols

Detailed below are standard methodologies for the key experiments cited in the analysis of this compound's effects on cGMP and ATP.

3-Acetylpyridine (3-AP) Induced Neurotoxicity in Rats
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (e.g., 500 µmol/kg) is administered to induce selective neurodegeneration, particularly in the cerebellum.

  • Drug Administration: U-104067F or the vehicle is administered orally at specified doses at various time points relative to the 3-AP injection (e.g., concurrently or post-insult).

  • Observation Period: Animals are monitored for a defined period (e.g., 96 hours) for behavioral changes and signs of ataxia.

  • Tissue Collection: Following the observation period, animals are euthanized, and the cerebellum is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analysis.

cGMP Measurement (Radioimmunoassay)
  • Principle: This method quantifies the concentration of cGMP in tissue samples based on the competitive binding of radiolabeled cGMP and unlabeled cGMP (from the sample) to a specific anti-cGMP antibody.

  • Tissue Preparation: Frozen cerebellar tissue is homogenized in a cold buffer (e.g., 6% trichloroacetic acid) to precipitate proteins and extract cyclic nucleotides. The homogenate is then centrifuged.

  • Assay Procedure:

    • The supernatant containing cGMP is collected and acetylated to increase the sensitivity of the assay.

    • A standard curve is prepared using known concentrations of unlabeled cGMP.

    • Samples and standards are incubated with a fixed amount of anti-cGMP antibody and a tracer amount of 125I-labeled cGMP.

    • Antibody-bound cGMP is separated from free cGMP (e.g., using a precipitating antibody and centrifugation).

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of cGMP in the samples is determined by comparing the results to the standard curve.

ATP Measurement (Bioluminescence Assay)
  • Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.

  • Tissue Preparation: Frozen cerebellar tissue is homogenized in a buffer that inactivates ATPases and preserves ATP levels (e.g., perchloric acid). The homogenate is then centrifuged.

  • Assay Procedure:

    • The supernatant is neutralized to an appropriate pH for the luciferase reaction.

    • A standard curve is generated using known concentrations of ATP.

    • Aliquots of the prepared samples and standards are added to a luminometer plate.

    • A luciferin-luciferase reagent is added to each well, and the resulting bioluminescence is immediately measured using a luminometer.

    • The ATP concentration in the samples is calculated from the standard curve.

Conclusion

The available evidence indicates that this compound is a promising neuroprotective agent that can counteract the detrimental effects of 3-acetylpyridine-induced neurotoxicity on cerebellar cGMP and ATP levels. Its ability to preserve cellular energy and signaling molecules underscores its potential therapeutic value in conditions associated with neuronal damage. However, a more comprehensive understanding of its comparative efficacy would be greatly enhanced by direct, head-to-head studies with other neuroprotective compounds, providing quantitative data on their respective impacts on these crucial biochemical markers.

References

Independent Validation of Ulinastatin's Neuroprotective Claims: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective claims associated with Ulinastatin (UTI), a serine protease inhibitor, against alternative neuroprotective strategies. The information presented is collated from preclinical and clinical studies to support independent validation and further research.

Ulinastatin has been investigated for its therapeutic potential in a range of neurological insults, including cerebral ischemia-reperfusion injury, traumatic brain injury (TBI), and intracerebral hemorrhage (ICH).[1][2][3] Its proposed mechanisms of action are multifaceted, primarily revolving around its anti-inflammatory and antioxidant properties.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Ulinastatin.

Table 1: Effects of Ulinastatin on Neurological Outcomes and Brain Edema

ModelParameterControl GroupUlinastatin GroupPercentage ImprovementReference
Traumatic Brain Injury (TBI) in miceNeurological Score10.5 ± 1.26.8 ± 1.135.2%[3]
TBI in miceBrain Water Content (%)81.2 ± 1.578.5 ± 1.32.7% reduction[3]
Cardiac Arrest-induced Global Ischemia in ratsModified Neurological Severity Score (mNSS)IncreasedSignificantly attenuatedNot specified[4]
Cardiac Arrest-induced Global Ischemia in ratsBrain Water Content (%)IncreasedSignificantly attenuatedNot specified[4]
TBI in ratsBrain Water Content (%)IncreasedSignificantly attenuated with 50,000 U/kg UTINot specified[5]
Acute Severe Traumatic Craniocerebral Injury (Human)Glasgow Coma Scale (GCS) Score (at 12 days)Significantly lowerSignificantly higherNot specified[6]
Acute Severe Traumatic Craniocerebral Injury (Human)Mini-Mental State Examination (MMSE) Score (at 12 days)Significantly lowerSignificantly higherNot specified[6]
Acute Severe Traumatic Craniocerebral Injury (Human)Glasgow Outcome Scale (GOS) Score (at 6 months)Significantly lowerSignificantly higherNot specified[6]

Table 2: Effects of Ulinastatin on Inflammatory and Oxidative Stress Markers

ModelMarkerControl GroupUlinastatin GroupPercentage ChangeReference
TBI in miceTNF-α (pg/mg protein)~180~120~33% reduction[3]
TBI in miceIL-1β (pg/mg protein)~150~100~33% reduction[3]
TBI in miceIL-6 (pg/mg protein)~250~180~28% reduction[3]
TBI in miceReactive Oxygen Species (ROS)IncreasedSignificantly decreasedNot specified[3]
TBI in miceMalondialdehyde (MDA)IncreasedSignificantly decreasedNot specified[3]
TBI in miceSuperoxide Dismutase (SOD)DecreasedSignificantly increasedNot specified[3]
TBI in miceGlutathione (GSH)DecreasedSignificantly increasedNot specified[3]
ICH in miceTNF-α, IL-1β, IL-6IncreasedSignificantly decreasedNot specified[2]
ICH in miceROS, MDAIncreasedSignificantly decreasedNot specified[2]
ICH in miceGSH, SODDecreasedSignificantly upregulatedNot specified[2]

Signaling Pathways

Ulinastatin is reported to exert its neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

G Proposed Neuroprotective Signaling Pathway of Ulinastatin cluster_0 Inflammatory Cascade cluster_1 Oxidative Stress cluster_2 Inflammasome Pathway Neurological Insult Neurological Insult ROS Reactive Oxygen Species (ROS) Neurological Insult->ROS NLRP3 Inflammasome NLRP3 Inflammasome Neurological Insult->NLRP3 Inflammasome MAPK MAPK ROS->MAPK NF-κB NF-κB MAPK->NF-κB Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 NF-κB->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage Nrf2 Nrf2 Antioxidant Enzymes SOD, GSH Nrf2->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates IL-1β / IL-18 IL-1β / IL-18 Caspase-1->IL-1β / IL-18 Cleaves pro-forms to active forms IL-1β / IL-18->Neuroinflammation Ulinastatin Ulinastatin Ulinastatin->ROS Inhibits Ulinastatin->MAPK Inhibits Ulinastatin->NF-κB Inhibits Ulinastatin->Nrf2 Activates Ulinastatin->NLRP3 Inflammasome Inhibits Ulinastatin->Neuronal Damage Reduces

Caption: Ulinastatin's neuroprotective mechanisms.

Experimental Protocols and Methodologies

The validation of Ulinastatin's neuroprotective effects has been conducted using various in vivo and in vitro models.

In Vivo Models

A common approach involves the use of rodent models of neurological injury.

G Typical In Vivo Experimental Workflow for Ulinastatin Animal Model Induction Induction of Neurological Injury (e.g., TBI, ICH, MCAO) Randomization Randomization into Groups (Sham, Vehicle Control, Ulinastatin) Animal Model Induction->Randomization Treatment Administration of Ulinastatin (e.g., intravenous injection) Randomization->Treatment Behavioral Assessment Neurological Function Assessment (e.g., mNSS, GCS, Rotarod) Treatment->Behavioral Assessment Tissue Collection Brain Tissue Collection (at specific time points) Behavioral Assessment->Tissue Collection Histological Analysis Histological and Immunohistochemical Analysis (e.g., TUNEL for apoptosis, Nissl staining) Tissue Collection->Histological Analysis Biochemical Analysis Biochemical Assays (e.g., ELISA for cytokines, Western blot for proteins) Tissue Collection->Biochemical Analysis Data Analysis Statistical Data Analysis Histological Analysis->Data Analysis Biochemical Analysis->Data Analysis

References

Unraveling the Neuroprotective Potential of U-104067: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental outcomes of U-104067, a pyrrolopyrimidine antioxidant, in the context of other neuroprotective agents. Due to the limited availability of full-text data for this compound, this comparison focuses on its reported qualitative effects and mechanism of action, juxtaposed with the more extensively documented antioxidants, Tirilazad Mesylate and Edaravone.

This compound: Preclinical Efficacy in a Model of Neurodegeneration

U-104067F has been investigated for its neuroprotective effects in a preclinical rat model of 3-acetylpyridine (3-AP)-induced neurotoxicity. The available data from these studies indicates a promising, dose-dependent neuroprotective profile.

Summary of this compound Experimental Outcomes
Outcome MeasureEffect of U-104067FSignificance
Cerebellar cGMP and ATP LevelsAttenuated the 3-AP-induced reductionP < 0.01[1]
Motor CoordinationPrevented the 3-AP-induced loss of motor coordinationConsistent with neurochemical effect[1]
Neuronal Loss (Inferior Olivary Nucleus)Partially, but significantly, prevented the loss of neuronsP < 0.01[1]

Note: The quantitative dose-response data for U-104067F is not publicly available in the reviewed literature. The reported effects are based on a published abstract.

Mechanism of Action: A Focus on Antioxidant Properties

This compound is classified as a pyrrolopyrimidine antioxidant.[1] Its neuroprotective effects are attributed to its ability to counteract oxidative stress, a key pathological mechanism in various neurodegenerative conditions. The 3-acetylpyridine model of neurotoxicity involves the depletion of cellular energy stores (ATP) and the disruption of cyclic GMP signaling, processes that are sensitive to oxidative damage.

cluster_membrane Cell Membrane Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Radical Lipid Radical Polyunsaturated Fatty Acids->Lipid Radical Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acids Initiation Lipid Peroxyl Radical Lipid Peroxyl Radical Lipid Radical->Lipid Peroxyl Radical Propagation Lipid Hydroperoxide Lipid Hydroperoxide Lipid Peroxyl Radical->Lipid Hydroperoxide Cellular Damage Cellular Damage Lipid Hydroperoxide->Cellular Damage Termination This compound This compound This compound->Lipid Peroxyl Radical Inhibition

Figure 1: Simplified signaling pathway of lipid peroxidation and the inhibitory action of this compound.

Experimental Protocols: 3-Acetylpyridine-Induced Neurotoxicity in Rats

The following provides a generalized methodology for the 3-acetylpyridine (3-AP) induced neurotoxicity model in rats, based on standard practices in the field.

Objective: To induce selective neurodegeneration, particularly in the inferior olivary nucleus, leading to measurable motor coordination deficits.

Animals: Male Wistar rats are commonly used.

Procedure:

  • 3-AP Administration: A single intraperitoneal (i.p.) injection of 3-acetylpyridine (typically around 500 µmol/kg) is administered.

  • Induction of Neurotoxicity: 3-AP acts as a nicotinamide antagonist, leading to a cascade of events including energy depletion and oxidative stress, resulting in neuronal damage.

  • Treatment Administration: U-104067F is administered orally at various doses to assess its neuroprotective efficacy.

  • Behavioral Assessment: Motor coordination is evaluated using standardized tests such as the rotarod or beam walking tasks.

  • Neurochemical Analysis: At a predetermined time point (e.g., 96 hours post-3-AP), cerebellar tissue is collected for the measurement of cGMP and ATP levels.

  • Histological Analysis: Brain tissue, specifically the inferior olivary nucleus, is processed for histological staining to quantify neuronal loss.

cluster_animal_prep Animal Preparation cluster_induction Induction of Neurotoxicity cluster_treatment Treatment cluster_assessment Assessment start Start Acclimatization Acclimatization start->Acclimatization end End Baseline Motor Assessment Baseline Motor Assessment Acclimatization->Baseline Motor Assessment 3-AP Injection (i.p.) 3-AP Injection (i.p.) Baseline Motor Assessment->3-AP Injection (i.p.) U-104067F Administration (Oral) U-104067F Administration (Oral) 3-AP Injection (i.p.)->U-104067F Administration (Oral) Motor Coordination Tests Motor Coordination Tests U-104067F Administration (Oral)->Motor Coordination Tests Neurochemical Analysis (Cerebellum) Neurochemical Analysis (Cerebellum) Motor Coordination Tests->Neurochemical Analysis (Cerebellum) Histological Analysis (Inferior Olive) Histological Analysis (Inferior Olive) Neurochemical Analysis (Cerebellum)->Histological Analysis (Inferior Olive) Histological Analysis (Inferior Olive)->end

Figure 2: Experimental workflow for assessing the neuroprotective effects of U-104067F.

Comparative Analysis: this compound vs. Other Neuroprotective Antioxidants

This section compares this compound with two other notable antioxidant compounds, Tirilazad Mesylate and Edaravone, which have been evaluated in various models of neurological injury.

FeatureThis compoundTirilazad MesylateEdaravone
Chemical Class Pyrrolopyrimidine21-aminosteroid (Lazaroid)Pyrazolinone derivative
Primary Mechanism AntioxidantLipid peroxidation inhibitorFree radical scavenger
Key Preclinical Model 3-Acetylpyridine-induced neurotoxicity in ratsSubarachnoid hemorrhage (SAH) in ratsIschemic stroke models (e.g., MCAO) in rats
Reported Preclinical Effects Attenuates ATP/cGMP reduction, prevents motor deficits, reduces neuronal loss[1]Reduces blood-brain barrier damage after SAHReduces infarct volume, suppresses neuronal damage
Clinical Development Status PreclinicalInvestigated in clinical trials for SAH, stroke, and spinal cord injury with mixed results.Approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.
In-Depth Comparison

This compound: The preclinical data, though limited, specifically points to its efficacy in a model of chemically-induced neurodegeneration. Its oral bioavailability in the rat model is a noteworthy feature.[1] The mechanism appears to be centered on preserving cellular energy metabolism and preventing neuronal death in a specific brain region.

Tirilazad Mesylate: As a 21-aminosteroid, Tirilazad was designed to inhibit lipid peroxidation within cell membranes. Its primary focus in preclinical and clinical studies was on acute vascular injuries like SAH and stroke. While showing promise in animal models, its translation to clinical efficacy in humans has been challenging, with large clinical trials yielding largely negative or equivocal results.

Edaravone: This free radical scavenger has demonstrated a broader spectrum of activity in preclinical models of cerebrovascular injury. A key differentiator for Edaravone is its successful translation into clinical practice for specific neurological conditions. It is thought to act by scavenging various free radicals, thereby protecting endothelial cells and neurons from oxidative damage following ischemic events.

Conclusion

This compound demonstrates compelling neuroprotective effects in a preclinical model of neurodegeneration, primarily through its antioxidant properties. While direct comparative studies are lacking, its profile suggests a potential therapeutic utility in conditions characterized by oxidative stress and neuronal loss. In comparison to Tirilazad Mesylate, which faced challenges in clinical translation, and Edaravone, which has achieved clinical success in specific indications, the future development of this compound would necessitate more extensive preclinical characterization, including dose-optimization, pharmacokinetic profiling, and evaluation in a wider range of neurodegenerative models. Further research to fully elucidate its mechanism and comparative efficacy is warranted to determine its potential as a clinical candidate.

References

Benchmarking U-104067: A Comparative Analysis of a Novel Pyrrolopyrimidine Antioxidant in Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cellular damage induced by oxidative stress, a novel pyrrolopyrimidine antioxidant, U-104067, has demonstrated significant potential. This guide provides a comprehensive comparison of this compound against established antioxidants, Trolox and α-tocopherol (a form of Vitamin E), in various in vitro models of oxidative stress. The data presented herein offers researchers, scientists, and drug development professionals a critical overview of this compound's efficacy and mechanism of action.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes. Antioxidants play a crucial role in mitigating this damage by neutralizing free radicals and inhibiting processes like lipid peroxidation. This compound belongs to a class of compounds known for their potent inhibition of lipid peroxidation.

Comparative Efficacy in Lipid Peroxidation Inhibition

Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids in cell membranes, leading to cellular injury. The efficacy of antioxidants in preventing this process is often measured by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

While direct comparative studies for this compound are limited, data from a closely related class of compounds, the 2-methylaminochromans, provides a valuable benchmark. For instance, U-78517F, a 2-methylaminochroman, has been shown to inhibit malondialdehyde (MDA) formation, a byproduct of lipid peroxidation, with an IC50 of 0.27 µM. This highlights the potential of this class of compounds as potent inhibitors of lipid peroxidation.

In studies with diabetic rats, administration of PNU-104067F (a designation for this compound) demonstrated an effect on antioxidant defense parameters, including a 33% increase in cardiac glutathione disulfide concentration. However, it also led to a 43% increase in cardiac lipid peroxidation in normal rats, suggesting a complex, context-dependent mechanism of action that warrants further investigation.[1]

For comparison, established antioxidants like Trolox and α-tocopherol also exhibit significant, though varied, inhibitory effects on lipid peroxidation. In rat brain homogenates, desacetylmetipranolol, a compound with antioxidant properties, showed an IC50 value of 1.1 µM for inhibiting iron/ascorbate-induced lipid peroxidation, an effect described as not dissimilar from the reference antioxidant Trolox.[2]

AntioxidantModel SystemEndpointIC50 / Effect
U-78517F (related 2-methylaminochroman)Oxygen radical-induced damage in porcine coronary artery endothelial cellsMalondialdehyde (MDA) formation0.27 µM[3]
PNU-104067F Diabetic Sprague-Dawley rats (in vivo)Cardiac glutathione disulfide33% increase[1]
PNU-104067F Normal Sprague-Dawley rats (in vivo)Cardiac lipid peroxidation43% increase[1]
Desacetylmetipranolol (compared to Trolox)Iron/ascorbate-induced lipid peroxidation in rat brain homogenatesThiobarbituric acid reactive species (TBARS)1.1 µM[2]
Metipranolol (compared to Trolox)Iron/ascorbate-induced lipid peroxidation in rat brain homogenatesThiobarbituric acid reactive species (TBARS)6.9 µM[2]

Free Radical Scavenging Activity

Another critical function of antioxidants is their ability to directly scavenge free radicals. The lazaroids, a class of 21-aminosteroids to which this compound is related, are recognized as powerful scavengers of reactive oxygen species. For example, the lazaroid U-75412E was found to have a reaction rate constant of 1.0 x 10¹⁰ M⁻¹s⁻¹ with hydroxyl radicals, comparable to other efficient hydroxyl radical scavengers.[4] Both first and second-generation lazaroids have demonstrated the ability to reduce the electron paramagnetic resonance (EPR) signal of superoxide and hydroxyl radicals, indicating direct scavenging activity.[5]

Experimental Protocols

A variety of standardized in vitro and in vivo models are employed to assess antioxidant efficacy.

In Vitro Lipid Peroxidation Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Tissue Preparation: Rat brain homogenates are commonly used as a source of polyunsaturated fatty acids.

  • Induction of Peroxidation: Lipid peroxidation is induced by adding pro-oxidants such as an iron/ascorbate mixture or sodium nitroprusside.

  • Incubation: The homogenate is incubated with the pro-oxidant and various concentrations of the test antioxidant.

  • Measurement: The amount of MDA produced is quantified by its reaction with thiobarbituric acid (TBA), which forms a colored product measured spectrophotometrically.

  • Calculation: The IC50 value, the concentration of the antioxidant that inhibits MDA formation by 50%, is calculated.

In Vivo Oxidative Stress Model (Streptozotocin-induced Diabetes in Rats)

This model is used to evaluate the effect of antioxidants on systemic oxidative stress.

  • Induction of Diabetes: Diabetes is induced in rats by a single injection of streptozotocin.

  • Treatment: Diabetic rats are treated with the test antioxidant (e.g., PNU-104067F) for a specified period (e.g., 14 days).

  • Tissue Analysis: At the end of the treatment period, tissues (liver, kidney, heart, brain) are collected and analyzed for markers of oxidative stress.

  • Biochemical Assays: Assays are performed to measure the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase), levels of reduced and oxidized glutathione, and markers of lipid peroxidation.

Signaling Pathways and Mechanisms of Action

The protective effects of antioxidants are often mediated through complex signaling pathways. While the specific pathways modulated by this compound are not fully elucidated, related compounds offer insights into potential mechanisms. The lazaroids, for instance, are known to be potent inhibitors of iron-dependent lipid peroxidation and function as free radical scavengers.[6] They are believed to exert their neuroprotective effects by directly interacting with various free radical species.[5]

The following diagram illustrates a general overview of oxidative stress and the points of intervention for antioxidants.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH, H2O2) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attack Damage Oxidative Damage (Lipid Peroxidation, etc.) Cell->Damage Leads to Disease Cellular Dysfunction & Disease Pathogenesis Damage->Disease Antioxidant Antioxidants (e.g., this compound, Trolox, α-tocopherol) Antioxidant->ROS Scavenge / Neutralize Antioxidant->Damage Inhibit

Caption: General mechanism of oxidative stress and antioxidant intervention.

The following workflow outlines a typical process for evaluating and comparing antioxidants in preclinical models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models a Lipid Peroxidation Assay (e.g., TBARS) Data Data Analysis & Comparison (IC50, % Inhibition, etc.) a->Data b Free Radical Scavenging Assay (e.g., DPPH, EPR) b->Data c Cell-based Assays (e.g., Cytotoxicity, ROS production) c->Data d Disease Model Induction (e.g., Diabetes, Ischemia) e Antioxidant Administration d->e f Biochemical & Histological Analysis e->f f->Data Start Compound Selection (this compound, Trolox, α-tocopherol) Start->a Start->b Start->c Start->d Conclusion Efficacy & Mechanism Assessment Data->Conclusion

Caption: Workflow for comparative antioxidant evaluation.

Conclusion

This compound and its related compounds represent a promising class of antioxidants with potent activity against lipid peroxidation. While direct comparative data for this compound remains to be fully elucidated in the public domain, the available information on related lazaroids and 2-methylaminochromans suggests a high degree of efficacy. Further head-to-head studies are warranted to definitively position this compound within the landscape of therapeutic antioxidants. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to the development of novel treatments for oxidative stress-related diseases.

References

Unlocking Neuroprotection: A Comparative Analysis of U-104067 Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of U-104067's performance against alternative compounds, supported by key experimental data and detailed methodologies. The enclosed information aims to facilitate the replication of pivotal findings and foster further investigation into novel neuroprotective agents.

U-104067F, a pyrrolopyrimidine antioxidant, has demonstrated significant neuroprotective effects in preclinical models of brain injury and ischemia. Its mechanism of action is attributed to its ability to quench lipid peroxidation reactions through electron-donating and/or radical-trapping mechanisms.[1] This document summarizes the key quantitative data from comparative studies, outlines the experimental protocols for replication, and visualizes the underlying mechanisms and workflows.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the key quantitative findings from preclinical studies comparing U-104067F with the 21-aminosteroid antioxidant, tirilazad mesylate (U-74006F).

Table 1: Neuroprotection in Gerbil Transient Forebrain Ischemia Model

CompoundOutcomeResult
U-104067F Protection of Hippocampal CA1 NeuronsDemonstrates greater ability to protect than tirilazad.[1]
Tirilazad Mesylate (U-74006F)Protection of Hippocampal CA1 NeuronsLess effective in protecting neurons compared to U-104067F.[1]

Table 2: Neuroprotection in Mouse Permanent Middle Cerebral Artery Occlusion (MCAO) Model

CompoundOutcomeResult
U-101033E (a related pyrrolopyrimidine) Reduction of Infarct SizeProtective, in contrast to the minimally effective tirilazad.[1]
Tirilazad Mesylate (U-74006F)Reduction of Infarct SizeMinimally effective.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for accurate replication of the research findings.

Gerbil Transient Forebrain Ischemia Model

This model is utilized to assess the neuroprotective effects of compounds against global cerebral ischemia.

Procedure:

  • Anesthesia: Anesthetize adult Mongolian gerbils (60-70 g) with a suitable anesthetic (e.g., 2.5% isoflurane in a mixture of oxygen and nitrous oxide).[2]

  • Vessel Occlusion: Make a midline cervical incision and carefully expose both common carotid arteries.[2]

  • Induce bilateral forebrain ischemia by occluding both common carotid arteries with aneurysm clips for a duration of 5 minutes.[2]

  • Reperfusion: After the ischemic period, remove the clips to allow for reperfusion of the brain.[2]

  • Drug Administration: Administer U-104067F or the comparator compound at the desired dosage and time point (e.g., before or after the ischemic insult).

  • Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animals with a fixative and prepare brain sections for histological staining (e.g., Nissl stain) to quantify neuronal loss in the hippocampal CA1 region.[3]

Mouse Permanent Middle Cerebral Artery Occlusion (MCAO) Model

This model is employed to evaluate the efficacy of neuroprotective agents in a focal cerebral ischemia setting.

Procedure:

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.[4][5]

  • Surgical Preparation: Make a skin incision between the ear and the eye to expose the temporal muscle.[5]

  • Craniotomy: Perform a small craniotomy to expose the middle cerebral artery (MCA).[6]

  • Occlusion: Permanently occlude the MCA by electrocoagulation or ligation at a point distal to the lenticulostriate arteries.[5][7]

  • Drug Administration: Administer the test compound at the specified dose and time relative to the MCAO procedure.

  • Infarct Volume Assessment: After a designated period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it into coronal sections.[8] Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[7][8]

Visualizing the Science

The following diagrams illustrate the proposed mechanism of action of U-104067F and a typical experimental workflow.

U104067_Mechanism cluster_0 Oxidative Stress Cascade cluster_1 Neuroprotective Intervention Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation Reactive_Oxygen_Species->Lipid_Peroxidation initiates Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage leads to U104067 U-104067F U104067->Lipid_Peroxidation Inhibits

Proposed antioxidant mechanism of U-104067F.

Experimental_Workflow Animal_Model Induce Ischemia (e.g., MCAO in mice) Treatment_Groups Administer Vehicle, U-104067F, or Alternative Animal_Model->Treatment_Groups Behavioral_Assessment Neurological Scoring (optional) Treatment_Groups->Behavioral_Assessment Endpoint Sacrifice and Tissue Collection Behavioral_Assessment->Endpoint Analysis Histological Staining & Infarct Volume Measurement Endpoint->Analysis Data_Comparison Compare Treatment Groups Analysis->Data_Comparison

General experimental workflow for in vivo neuroprotection studies.

References

A Head-to-Head Examination of U-104067 and Other Neuroprotective Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pyrrolopyrimidine antioxidant U-104067 with other neuroprotective compounds. The following sections detail its performance against a direct comparator, the 21-aminosteroid antioxidant tirilazad, and provide a broader comparison with other antioxidant compounds investigated for neuroprotective effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided.

This compound: An Overview

This compound is a pyrrolopyrimidine antioxidant developed for its neuroprotective properties. Its primary mechanism of action is believed to be through the scavenging of free radicals and inhibition of lipid peroxidation, a key process in neuronal damage following ischemic events and in neurodegenerative diseases.

Direct Head-to-Head Comparison: this compound vs. Tirilazad

A key preclinical study directly compared the neuroprotective efficacy of this compound and a related pyrrolopyrimidine, U-101033E, with the 21-aminosteroid antioxidant tirilazad mesylate (U-74006F).

Quantitative Data Summary
CompoundAnimal ModelEndpointKey FindingReference
U-104067F Gerbil Transient Forebrain IschemiaHippocampal CA1 Neuronal ProtectionDemonstrated greater ability to protect neurons compared to tirilazad.[1][1]
U-101033E Gerbil Transient Forebrain IschemiaHippocampal CA1 Neuronal ProtectionDemonstrated greater ability to protect neurons compared to tirilazad.[1][1]
U-101033E Mouse Permanent Middle Cerebral Artery OcclusionInfarct Size ReductionReduced infarct size , whereas tirilazad was minimally effective.[1][1]
Tirilazad Gerbil Transient Forebrain IschemiaHippocampal CA1 Neuronal ProtectionLess effective than U-104067F and U-101033E.[1][1]
Tirilazad Mouse Permanent Middle Cerebral Artery OcclusionInfarct Size ReductionMinimally effective.[1][1]
Experimental Protocols

Gerbil Transient Forebrain Ischemia Model

This model induces global cerebral ischemia by temporarily occluding the bilateral common carotid arteries.

  • Animal Model: Male Mongolian gerbils.[2][3]

  • Anesthesia: Anesthesia is induced with isoflurane or a similar anesthetic.[2][4]

  • Ischemia Induction: The bilateral common carotid arteries are isolated and occluded for a set duration, typically 5 minutes, using aneurysm clips.[1][2]

  • Reperfusion: After the occlusion period, the clips are removed to allow blood flow to resume.

  • Outcome Assessment: Neuronal damage, particularly in the CA1 region of the hippocampus, is assessed histologically at a specific time point after the ischemic insult (e.g., 7 days).[3] The number of surviving neurons is quantified.

G cluster_ischemia Ischemia Induction cluster_reperfusion Reperfusion cluster_pathology Pathological Cascade cluster_intervention Therapeutic Intervention Bilateral Common Carotid Artery Occlusion Bilateral Common Carotid Artery Occlusion Cerebral Blood Flow Reduction Cerebral Blood Flow Reduction Bilateral Common Carotid Artery Occlusion->Cerebral Blood Flow Reduction Oxidative Stress Oxidative Stress Cerebral Blood Flow Reduction->Oxidative Stress Removal of Occlusion Removal of Occlusion Restoration of Blood Flow Restoration of Blood Flow Removal of Occlusion->Restoration of Blood Flow Restoration of Blood Flow->Oxidative Stress Reperfusion Injury Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Neuronal Damage (CA1 Hippocampus) Neuronal Damage (CA1 Hippocampus) Lipid Peroxidation->Neuronal Damage (CA1 Hippocampus) U-104067F U-104067F Antioxidant Action Antioxidant Action U-104067F->Antioxidant Action Antioxidant Action->Oxidative Stress Inhibits

Fig. 1: Workflow of the Gerbil Transient Forebrain Ischemia Model and the therapeutic intervention point of U-104067F.

Broader Comparison with Other Neuroprotective Antioxidants

While direct head-to-head studies are limited, this section provides a comparative overview of this compound's efficacy against other well-known antioxidants based on data from various preclinical models of neurodegeneration.

Quantitative Data Summary
CompoundAnimal ModelEndpointKey FindingReference
U-104067F 3-Acetylpyridine-Treated RatsCerebellar cGMP and ATP levels, Motor Coordination, Neuronal LossSignificantly attenuated the reduction in cGMP and ATP, prevented loss of motor coordination, and partially prevented neuronal loss in the inferior olivary nucleus.[5][5]
α-Tocotrienol (Vitamin E) Mouse Stroke Model (MCAO)Infarct VolumeOral supplementation led to increased brain α-tocotrienol levels and provided protection against stroke-induced injury.[6][7][6][7]
Coenzyme Q10 Parkinson's Disease Model (MPTP)Protection of Nigrostriatal Dopaminergic SystemPreclinical studies have demonstrated that Coenzyme Q10 can protect the nigrostriatal dopaminergic system.[8] A Phase II trial showed a trend towards slowing progressive disability in early Parkinson's disease.[8][8]
Experimental Protocols

3-Acetylpyridine-Induced Neurodegeneration Model

3-Acetylpyridine (3-AP) is a neurotoxin that induces region-specific neuronal death, providing a model to study neuroprotective agents.

  • Animal Model: Wistar rats.[5]

  • Neurotoxin Administration: 3-AP is administered intraperitoneally (e.g., 500 µmol/kg).[5]

  • Treatment: The test compound (e.g., U-104067F) is administered orally at various doses.[5]

  • Outcome Assessment: At a specific time point (e.g., 96 hours) after 3-AP administration, various parameters are measured, including:

    • Neurochemical analysis: Cerebellar levels of cGMP and ATP.[5]

    • Behavioral testing: Assessment of motor coordination.[5]

    • Histological analysis: Quantification of neuronal loss in specific brain regions like the inferior olivary nucleus.[5]

G cluster_induction Neurotoxicity Induction cluster_pathology Pathological Consequences cluster_intervention Therapeutic Intervention 3-Acetylpyridine Administration 3-Acetylpyridine Administration Metabolic Disruption Metabolic Disruption 3-Acetylpyridine Administration->Metabolic Disruption Reduced Cerebellar cGMP & ATP Reduced Cerebellar cGMP & ATP Metabolic Disruption->Reduced Cerebellar cGMP & ATP Neuronal Loss (Inferior Olive) Neuronal Loss (Inferior Olive) Metabolic Disruption->Neuronal Loss (Inferior Olive) Motor Coordination Deficits Motor Coordination Deficits Neuronal Loss (Inferior Olive)->Motor Coordination Deficits U-104067F (Oral) U-104067F (Oral) Antioxidant Effect Antioxidant Effect U-104067F (Oral)->Antioxidant Effect Antioxidant Effect->Reduced Cerebellar cGMP & ATP Attenuates Antioxidant Effect->Neuronal Loss (Inferior Olive) Prevents

Fig. 2: Logical workflow of the 3-Acetylpyridine-induced neurodegeneration model and the effects of U-104067F.

Signaling Pathway

The neuroprotective effects of this compound and other antioxidants are primarily attributed to their ability to counteract oxidative stress. This involves the direct scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation, thereby preventing downstream cellular damage and apoptosis.

G Ischemic Insult / Neurotoxin Ischemic Insult / Neurotoxin Mitochondrial Dysfunction Mitochondrial Dysfunction Ischemic Insult / Neurotoxin->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Lipid Peroxidation Lipid Peroxidation Increased ROS Production->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cellular Dysfunction Cellular Dysfunction Membrane Damage->Cellular Dysfunction Neuronal Death Neuronal Death Cellular Dysfunction->Neuronal Death U-104067F U-104067F U-104067F->Increased ROS Production Scavenges U-104067F->Lipid Peroxidation Inhibits Antioxidant Compounds (e.g., Vitamin E, CoQ10) Antioxidant Compounds (e.g., Vitamin E, CoQ10) Antioxidant Compounds (e.g., Vitamin E, CoQ10)->Increased ROS Production Scavenges

Fig. 3: Simplified signaling pathway of oxidative stress-induced neuronal death and the inhibitory action of antioxidant compounds.

References

Safety Operating Guide

Navigating the Disposal of U-104067: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for U-104067, a pyrrolopyrimidine antioxidant, is not publicly available, established principles of chemical waste management provide a robust framework for its safe handling and disposal.[1] This guide offers essential, step-by-step information to manage this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principles of Chemical Waste Disposal

The foundation of safe disposal lies in the accurate classification and segregation of chemical waste. All laboratory personnel must be trained in hazardous waste handling and disposal procedures.[2] Cross-contamination of waste streams can pose significant safety risks and lead to non-compliance.

Key Steps for Disposal:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical. As a pyrrolopyrimidine, it is a heterocyclic amine, and as an antioxidant, it is designed to be reactive.

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For operations that may generate dust or aerosols, respiratory protection may be necessary.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization: Use a container that is compatible with this compound. The original container is often the best choice for waste accumulation. Ensure the container is in good condition and has a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the first waste was added.

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) office for guidance.

Quantitative Data for General Chemical Waste Management

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general parameters for the management of laboratory chemical waste.

ParameterGuidelineRationale
pH of Aqueous Waste for Sewer Disposal 5.5 - 11.0To prevent corrosion of plumbing and adverse reactions in the wastewater treatment system. Note: This is for non-hazardous aqueous waste only. This compound should not be disposed of down the drain.
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous wasteFederal and state regulations limit the amount of hazardous waste that can be stored in a laboratory before it must be moved to a central storage facility.
Container Fill Level ≤ 90% of container capacityTo prevent spills and allow for vapor expansion.

Experimental Protocol: General Neutralization of Acidic/Basic Waste

Disclaimer: This is a general protocol and may not be applicable to this compound. Always consult with your EHS office before attempting any chemical neutralization for disposal.

This protocol outlines a general procedure for neutralizing simple acidic or basic waste streams.

Materials:

  • Acidic or basic waste

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Beakers

  • Appropriate PPE

Procedure:

  • Work in a certified chemical fume hood.

  • Place the beaker containing the waste on the stir plate and add a stir bar.

  • Begin gentle stirring.

  • Slowly and carefully add the neutralizing agent. Monitor for any signs of reaction, such as heat generation or gas evolution.

  • Periodically check the pH of the solution.

  • Continue adding the neutralizing agent until the pH is within the neutral range (typically 6-8).

  • Once neutralized, the solution must still be disposed of as hazardous waste, unless your EHS office has determined otherwise.

Visualizing Disposal and Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow for chemical waste disposal and the decision-making process for handling a chemical spill.

Chemical_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Generate Chemical Waste (this compound) ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Date container->label_waste accumulate Place Waste in Designated Satellite Accumulation Area label_waste->accumulate request_pickup Request Waste Pickup via Institutional EHS accumulate->request_pickup end_node End: Waste Collected by EHS for Proper Disposal request_pickup->end_node

Caption: Logical workflow for the proper disposal of this compound waste.

Spill_Response_Logic cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs is_major Is it a Major Spill? (e.g., large volume, highly volatile, immediate danger) spill->is_major alert_personnel Alert others in the area is_major->alert_personnel No evacuate Evacuate the immediate area is_major->evacuate Yes use_kit Use spill kit to absorb/neutralize alert_personnel->use_kit clean_up Clean the area use_kit->clean_up dispose_materials Dispose of cleanup materials as hazardous waste clean_up->dispose_materials call_ehs Call EHS/Emergency Response evacuate->call_ehs secure_area Secure the area to prevent entry call_ehs->secure_area

Caption: Decision-making flowchart for a chemical spill response.

By adhering to these general yet critical procedures, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental stewardship. Always prioritize consulting your institution's Environmental Health and Safety office for specific guidance.

References

Navigating the Uncharted: A Safety and Handling Guide for Novel Compounds like U-104067

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

In the absence of a specific Material Safety Data Sheet (MSDS) for U-104067, a risk assessment is the first and most crucial step.[1][2] This involves evaluating the potential hazards based on the chemical class of the compound, if known, and assuming a high level of toxicity until proven otherwise. The selection of Personal Protective Equipment (PPE) should be conservative and based on a thorough hazard assessment.[2][3]

A comprehensive PPE program is essential and should address the hazards present, as well as the selection, maintenance, and use of the equipment.[3] All personnel handling the compound must be trained on the proper use, limitations, and disposal of their PPE.[3]

Recommended PPE for Handling Novel Compounds:

PPE ComponentSpecificationPurpose
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes, sprays, and airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact with the compound. Double-gloving is recommended.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher)Necessary when handling powders or volatile solutions to prevent inhalation.

Operational Plan for Safe Handling

A clear, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.

Step 1: Preparation and Area Setup

  • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

  • Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible and has been recently tested.[1]

  • Assemble all necessary materials and equipment before beginning work to minimize movement and potential for spills.

Step 2: Compound Handling

  • When weighing or transferring the solid compound, do so in a fume hood to contain any airborne particles.

  • For creating solutions, add the compound to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and your initials.[5]

Step 3: Post-Handling Procedures

  • Thoroughly decontaminate the work area and any equipment used.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

Disposal Procedure: All waste must be disposed of in accordance with institutional, local, and federal environmental regulations.[6] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of novel compounds.

Experimental Workflow for Handling a Novel Compound

The following diagram illustrates a standard workflow for safely handling a new chemical entity in a research laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Select & Don Appropriate PPE A->B C Prepare & Secure Work Area B->C D Weigh & Transfer Compound C->D Proceed to Handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Segregate & Store Waste G->H I Properly Remove PPE H->I J Wash Hands Thoroughly I->J K Safe Completion J->K End of Procedure

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.